2-Bromobenzaldoxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRFUPZHPEKAE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzaldoxime is an organic compound with the chemical formula C₇H₆BrNO. It belongs to the class of oximes, which are characterized by the C=N-OH functional group. The presence of a bromine atom on the benzene ring and the oxime group makes it a molecule of interest for various applications in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. While experimental data for some properties are limited, this guide consolidates available information and provides context based on the general chemistry of aldoximes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are calculated predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [2] |
| Appearance | White to off-white solid, Colorless to pale yellow liquid | [1] |
| Melting Point | 90 °C (for the (E)-isomer) | [3] |
| Boiling Point (Calculated) | 353.09 °C (626.24 K) | [2] |
| Water Solubility (log₁₀WS) | -1.94 (calculated) | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.257 (calculated) | [2] |
| CAS Number | 34158-72-0 | [1][2] |
Solubility Profile:
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 500 MHz):
The following proton NMR data has been reported for what is presumed to be the (E)-isomer of this compound:
-
δ 11.70 (s, 1H): This singlet corresponds to the acidic proton of the oxime hydroxyl group (-NOH).
-
δ 8.32 (s, 1H): This singlet is assigned to the aldimine proton (-CH=N).
-
δ 7.79-7.81 (q, 1H): Aromatic proton.
-
δ 7.68 (d, J = 7.5 Hz, 1H): Aromatic proton.
-
δ 7.42 (t, J = 7.5 Hz, 1H): Aromatic proton.
-
δ 7.33-7.36 (m, 1H): Aromatic proton.
¹³C NMR:
-
~148-152 ppm: The carbon of the C=N-OH group.
-
~120-140 ppm: Aromatic carbons. The carbon bearing the bromine atom would likely appear in this region, and its chemical shift will be influenced by the halogen's inductive effect.
-
The chemical shifts of the aromatic carbons will be distinct due to the substitution pattern.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in public databases. However, the characteristic vibrational frequencies for oximes are well-established. The IR spectrum of this compound is expected to exhibit the following key absorption bands:
-
~3600 cm⁻¹ (O-H stretch): A broad band corresponding to the hydroxyl group of the oxime.[4]
-
~1665 cm⁻¹ (C=N stretch): A medium to weak absorption for the carbon-nitrogen double bond.[4]
-
~945 cm⁻¹ (N-O stretch): A characteristic band for the nitrogen-oxygen single bond.[4]
-
Aromatic C-H and C=C stretching and bending vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Br stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
While an experimental mass spectrum for this compound is not available, the expected molecular ion peaks and fragmentation pattern can be predicted. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
Molecular Ion (M⁺): Peaks are expected at approximately m/z 199 and 201.
-
Fragmentation: Common fragmentation pathways for aromatic aldoximes include loss of OH (M-17), loss of H₂O (M-18), and cleavage of the C-C bond adjacent to the aromatic ring. The presence of the bromine atom will be a key identifier in the resulting fragment ions.
Synthesis and Reactivity
Experimental Protocol for Synthesis of (E)-2-Bromobenzaldoxime
A detailed experimental protocol for the synthesis of the (E)-isomer of this compound has been reported.[3]
Materials:
-
2-Bromobenzaldehyde
-
50% Hydroxylamine solution
-
Hydrated zinc chloride
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol) is heated at 100 °C (373 K) for 30 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).
-
Upon completion, the product is purified by column chromatography on silica gel.
-
The column is eluted with a mixture of ethyl acetate/n-hexane (1:4).
-
The pure product is obtained as colorless crystals after recrystallization from ethyl acetate.
-
The reported yield for this procedure is 90%.[3]
References
An In-depth Technical Guide to the Synthesis of 2-Bromobenzaldoxime from 2-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromobenzaldoxime from 2-bromobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines various synthetic methodologies, including conventional heating, microwave-assisted synthesis, and solvent-free approaches. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the preparation of novel therapeutic agents. The synthesis of this compound from 2-bromobenzaldehyde is a fundamental oximation reaction, a condensation reaction between an aldehyde or ketone and hydroxylamine. This guide explores multiple effective protocols for this conversion, providing a comparative analysis of reaction conditions, yields, and methodologies to assist researchers in selecting the most suitable approach for their specific needs.
Reaction Overview and Mechanism
The formation of this compound from 2-bromobenzaldehyde proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile. The general reaction scheme is as follows:
Caption: General reaction for the synthesis of this compound.
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.
Caption: Simplified reaction mechanism workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 2-Bromobenzaldehyde, 50% Hydroxylamine, Zinc Chloride | None | 100 | 30 min | 90 | [1] |
| Microwave-Assisted | 2-Bromobenzaldehyde, Hydroxylamine HCl, Na2CO3 | Ethanol | 90 | 5 min | >95 (conversion) | [2] |
| Solvent-Free Grinding | 2-Bromobenzaldehyde, Hydroxylamine HCl, Na2CO3 | None | Room Temp. | 2 min | High (general method) | [3] |
| Traditional Method | 2-Bromobenzaldehyde, Hydroxylamine HCl, NaOAc | Methanol | 80 | 3 h | Not specified for this substrate | [4] |
Experimental Protocols
Protocol 1: Conventional Heating with Zinc Chloride Catalyst[1]
This protocol describes a high-yield synthesis using conventional heating and a Lewis acid catalyst.
Workflow:
Caption: Workflow for conventional synthesis.
Methodology:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).
-
Heat the reaction mixture at 100°C (373 K) for 30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).
-
Upon completion, purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane (1:4) mixture.
-
Recrystallize the collected fractions from ethyl acetate to obtain colorless crystals of (E)-2-bromobenzaldehyde oxime.
-
The expected yield is approximately 90%, with a melting point of 90°C (363 K).[1]
Protocol 2: Microwave-Assisted Synthesis[2]
This method offers a rapid and efficient synthesis using microwave irradiation.
Workflow:
Caption: Workflow for microwave-assisted synthesis.
Methodology:
-
In a microwave reaction vessel, dissolve o-bromobenzaldehyde (0.10 g, 0.54 mmol), hydroxylamine hydrochloride (0.05 g, 0.72 mmol), and anhydrous sodium carbonate (0.07 g, 0.69 mmol) in ethanol (3 mL).[2]
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 90°C with a power of 300W for 5 minutes.[2]
-
After the reaction, cool the mixture and evaporate the solvent under reduced pressure.
-
To the residue, add ethyl acetate (10 mL) and water (10 mL) and transfer to a separatory funnel.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield 2-bromobenzaldehyde oxime. The reported conversion rate is 95.4%.[2]
Protocol 3: Solvent-Free Grinding Method[3]
This environmentally friendly protocol avoids the use of solvents and heating.
Workflow:
Caption: Workflow for solvent-free synthesis.
Methodology:
-
In a mortar, combine 2-bromobenzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).[3]
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes.
-
Monitor the reaction completion by TLC.
-
Add ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain the 2-bromobenzaldehyde oxime.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic and physical methods.
-
Appearance: Colorless to white solid.[1]
-
Melting Point: 90°C (363 K).[1]
-
Molecular Formula: C₇H₆BrNO.
-
Molecular Weight: 200.04 g/mol .
-
1H NMR (500 MHz, DMSO-d6): δ 7.33-7.36 (m, 1H), 7.42 (t, J = 7.5 Hz, 1H), 7.68 (d, J = 7.5 Hz, 1H), 7.79-7.81 (q, 1H), 8.32 (s, 1H), 11.70 (s, 1H).[5]
Conclusion
This technical guide has presented a detailed overview of the synthesis of this compound from 2-bromobenzaldehyde. Three distinct and effective protocols have been detailed, offering researchers a range of options based on desired reaction time, yield, and environmental considerations. The provided quantitative data and characterization information will further aid in the successful synthesis and verification of this important chemical intermediate. The choice of method will depend on the specific requirements of the research, with microwave-assisted synthesis offering a significant reduction in reaction time, and the solvent-free method providing an environmentally benign alternative. The conventional heating method remains a robust and high-yielding option.
References
2-Bromobenzaldoxime molecular structure and formula
An In-depth Technical Guide on 2-Bromobenzaldoxime
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of quantitative data, a plausible experimental protocol for its synthesis, and visualizations of its chemical identity and a general synthetic workflow.
Molecular Structure and Formula
This compound is an organic compound featuring a bromine atom and an oxime functional group attached to a benzaldehyde core.[1] Its chemical formula is C₇H₆BrNO.[2][3][4] The molecule exists as (E) and (Z) isomers with respect to the C=N double bond.[5] The (E) isomer is reported to be the more stable configuration.[5]
-
Chemical Formula : C₇H₆BrNO
-
IUPAC Name : (1E)-1-(2-bromophenyl)methanone oxime
-
Canonical SMILES : C1=CC=C(C(=C1)C=NO)Br[2]
The structural formula of this compound is depicted below:
Physicochemical and Crystallographic Data
A summary of the key physicochemical and crystallographic properties of this compound is presented in the table below. The data includes experimental values where available, as well as calculated properties from computational models.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₇H₆BrNO | --- | [2][3][4] |
| Molecular Weight | 200.03 g/mol | --- | [3][4] |
| Appearance | White to off-white or light yellow solid/liquid | Experimental | [2] |
| Melting Point | 98-100 °C, 102 °C for (E)-isomer | Experimental | [2][4] |
| logP (Octanol/Water) | 2.257 | Calculated | [3] |
| Water Solubility (logS) | -1.94 | Calculated | [3] |
| Topological Polar Surface Area | 32.6 Ų | Calculated | [2] |
| Crystal System ((E)-isomer) | Monoclinic | Experimental | [5] |
| Space Group ((E)-isomer) | P2₁/c | Experimental | [5] |
| Unit Cell Dimensions ((E)-isomer) | a = 7.7403(2) Å, b = 4.0012(1) Å, c = 23.2672(5) Å | Experimental | [5] |
| β = 98.810(2)° | |||
| Unit Cell Volume ((E)-isomer) | 712.09(3) ų | Experimental | [5] |
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 2-bromobenzaldehyde with hydroxylamine. The following is a generalized experimental protocol based on standard oximation procedures.
Objective: To synthesize this compound from 2-bromobenzaldehyde.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water or an ethanol/water mixture. A base, such as sodium hydroxide, is then added to liberate the free hydroxylamine.
-
Reaction: 2-Bromobenzaldehyde is dissolved in a suitable solvent, typically ethanol. The prepared hydroxylamine solution is then added to the solution of 2-bromobenzaldehyde.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water. The solid product is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Visualizations
The following diagrams illustrate the key attributes of this compound and a general workflow for its synthesis.
Caption: Key attributes of this compound.
Caption: General synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldoxime
This technical guide provides a comprehensive overview of the key physical properties of 2-Bromobenzaldoxime, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for laboratory applications.
Core Physical Properties
This compound (C₇H₆BrNO) is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] Understanding its physical characteristics is crucial for its handling, application, and the development of new chemical entities.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| Melting Point | 102 °C | For the (E)-isomer of this compound.[2] |
| Solubility | Soluble | Generally soluble in organic solvents.[1] |
Experimental Protocols
Precise and reproducible experimental methods are fundamental to determining the physical properties of a compound. Below are detailed protocols for measuring the melting point and assessing the solubility of this compound.
The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[4] The capillary method is a standard and reliable technique for this determination.
Protocol: Capillary Method for Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[3]
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[3]
-
Alternatively, attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[4] Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the heat is distributed evenly.
-
-
Measurement:
-
Heat the apparatus rapidly at first to get an approximate melting temperature.
-
Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[3]
-
Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]
-
The melting point is reported as the range from T₁ to T₂.
-
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation.[6] A systematic approach is used to determine a compound's solubility in various solvents, ranging from qualitative observations to precise quantitative measurements.
Protocol: Qualitative Solubility Testing
This initial screening provides a general understanding of the compound's solubility characteristics based on the "like dissolves like" principle.[7]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure:
-
Add approximately 10 mg of this compound to a small test tube or vial.
-
Add 0.5 mL of the selected solvent.
-
Vortex or agitate the mixture for 1-2 minutes at a controlled temperature.[8]
-
Visually inspect the solution against a contrasting background for any undissolved solid particles.[8]
-
If the compound dissolves, it is classified as "soluble" in that solvent at that concentration. If not, it is "insoluble" or "sparingly soluble."
-
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[7]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline for biological relevance).[7]
-
-
Equilibration:
-
Agitate the vials in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated solution.[7]
-
-
Quantification:
-
Carefully remove a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or µM.[6]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for determining the physical properties of a chemical compound.
References
- 1. CAS 34158-72-0: Benzaldehyde, 2-bromo-, oxime | CymitQuimica [cymitquimica.com]
- 2. stenutz.eu [stenutz.eu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. benchchem.com [benchchem.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
An In-depth Technical Guide to the (E) and (Z) Isomers of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological activities of the (E) and (Z) isomers of 2-Bromobenzaldoxime. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated aromatic oxime that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the 2-bromophenyl group defines the isomer. The stereochemistry of oximes can significantly influence their chemical reactivity, physical properties, and biological activity. Therefore, the selective synthesis and characterization of individual isomers are crucial for their potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of (E) and (Z) Isomers
The synthesis of this compound isomers proceeds through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The stereochemical outcome of the reaction can be influenced by the reaction conditions, such as temperature and the presence of catalysts.
Synthesis of (E)-2-Bromobenzaldoxime
The (E) isomer is often the thermodynamically more stable product and can be preferentially synthesized at elevated temperatures.
-
To a solution of 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable solvent, add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 ml).
-
Add hydrated zinc chloride (0.2 mmol) as a catalyst.
-
Heat the reaction mixture at 373 K (100 °C) for 30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).
-
Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.
-
Recrystallize the purified product from ethyl acetate to obtain colorless crystals of (E)-2-Bromobenzaldoxime.
A reported yield for this reaction is approximately 90%.[1][2]
Synthesis Favoring (Z)-2-Bromobenzaldoxime
Proposed Experimental Protocol:
-
Dissolve 2-bromobenzaldehyde (10 mmol) in methanol (45 ml).
-
Add hydroxylamine hydrochloride (20 mmol) to the solution.
-
Add sodium acetate (20 mmol) in water (15 ml) to the reaction mixture.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction by TLC to observe the formation of the products.
-
Extract the mixture with ethyl acetate (3 x 25 ml) and wash with saturated brine (3 x 25 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product will likely be a mixture of (E) and (Z) isomers, with a higher proportion of the (Z) isomer, which will require separation.
Separation of (E) and (Z) Isomers
The separation of E/Z isomers of oximes can be challenging due to their similar physical properties. Chromatographic techniques are generally the most effective methods.
Experimental Workflow for Isomer Separation
Caption: Workflow for the synthesis and separation of (E) and (Z)-2-Bromobenzaldoxime.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of isomers. A C18 column is commonly used, and the mobile phase composition is critical for achieving good resolution.
Suggested HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. The optimal ratio should be determined experimentally. Addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers show significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled for better reproducibility.
Column Chromatography
Silica gel column chromatography can also be employed for the separation of the isomers. The choice of eluent is crucial for successful separation.
Suggested Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A solvent system of low to moderate polarity, such as a mixture of n-hexane and ethyl acetate. A shallow gradient of increasing ethyl acetate concentration may be necessary to elute both isomers with good separation. The optimal solvent ratio needs to be determined by TLC analysis.
Characterization of (E) and (Z) Isomers
The pure isomers can be characterized by various spectroscopic methods and by their physical properties.
Physical Properties
| Isomer | Melting Point (°C) | Appearance |
| (E)-2-Bromobenzaldoxime | 90 (363 K)[1][2] | Colorless crystals |
| (Z)-2-Bromobenzaldoxime | Not reported | - |
Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| 2-Bromobenzaldehyde | 10.36 (s, 1H, CHO), 7.92-7.90 (m, 1H, Ar-H), 7.66-7.63 (m, 1H, Ar-H), 7.46-7.40 (m, 2H, Ar-H)[3] | 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1[3] | ~1700 (C=O stretch) |
| (E)/(Z)-2-Bromobenzaldoxime Mixture | 11.70 (s, 1H, NOH), 8.32 (s, 1H, CH=N), 7.79-7.81 (q, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.42 (t, J = 7.5 Hz, 1H, Ar-H), 7.33-7.36 (m, 1H, Ar-H) | Not fully assigned | ~3300-3100 (O-H stretch), ~1600 (C=N stretch), ~1470, 1440 (aromatic C=C stretch) |
Note: The provided 1H NMR data for the this compound mixture likely corresponds to one of the isomers being predominant under the specified conditions (DMSO-d6). The two isomers would be expected to show two distinct sets of signals.
Spectroscopic Differentiation of Isomers
Caption: Spectroscopic methods for differentiating (E) and (Z) isomers.
Potential Biological Activities
While specific biological activity data for the (E) and (Z) isomers of this compound are not extensively reported, related benzaldoxime derivatives have shown a range of biological effects, including antifungal and cytotoxic activities. The stereochemistry of the oxime can play a crucial role in its biological action.
Antifungal Activity
Substituted benzaldehydes and their oxime derivatives have been investigated for their antifungal properties.[4] The mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungi.[4]
Experimental Protocol for Antifungal Screening (Poisoned Food Technique): [5]
-
Preparation of Poisoned Medium: Prepare a stock solution of the test compound in a suitable solvent. Add appropriate volumes of the stock solution to molten sterile agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. Pour the medium into sterile Petri plates and allow it to solidify.
-
Inoculation: Place a small disc of a young, actively growing fungal culture at the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until fungal growth is observed on the control plates (medium without the test compound).
-
Evaluation: Measure the radial growth of the fungal colony. Calculate the percentage of growth inhibition using the formula: % Inhibition = [(
- ) / ] x 100 where is the average diameter of the fungal colony in the control plate and is the average diameter of the fungal colony in the treated plate. The EC50 value (the concentration that causes 50% inhibition of growth) can then be determined.
Cytotoxicity
The cytotoxic effects of novel compounds are a critical aspect of drug development. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol for Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the (E) and (Z) isomers of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This technical guide provides a foundational understanding of the (E) and (Z) isomers of this compound. While a detailed protocol for the synthesis of the (E) isomer is established, further research is needed to develop a stereoselective synthesis for the (Z) isomer and to establish a robust protocol for their separation. The comprehensive characterization of the pure isomers and the evaluation of their specific biological activities will be crucial for unlocking their full potential in chemical and pharmaceutical research. The provided protocols and data for related compounds offer a solid starting point for researchers entering this area of study.
References
Spectroscopic Profile of (E)-2-Bromobenzaldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Bromobenzaldoxime, a halogenated aromatic oxime of interest in synthetic chemistry and drug discovery. The document details available experimental data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to aid in reproducibility and further investigation.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (E)-2-Bromobenzaldoxime. Where direct experimental data for the target molecule is not available, data for structurally related compounds are provided for comparative purposes to predict the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Bromobenzaldoxime
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.70 | s | 1H | N-OH |
| 8.32 | s | 1H | CH=N |
| 7.79-7.81 | q | 1H | Ar-H |
| 7.68 | d, J = 7.5 Hz | 1H | Ar-H |
| 7.42 | t, J = 7.5 Hz | 1H | Ar-H |
| 7.33-7.36 | m | 1H | Ar-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data of (E)-2-Chlorobenzaldehyde Oxime (for comparison)
| Chemical Shift (δ) ppm | Assignment |
| 147 | C=N |
| 133 | Ar-C |
| 130 | Ar-C |
| 129 | Ar-C |
| 127 | Ar-C |
| 126 | Ar-C |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]
Note: Specific experimental ¹³C NMR data for this compound was not found in the reviewed literature. The data for the chloro-analogue is presented for estimation of chemical shifts.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Aromatic Oximes
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300-3100 | O-H | Stretching | Broad, Medium |
| ~3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| ~1640 | C=N | Stretching | Medium |
| ~1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |
| ~1050 | C-Br | Stretching | Medium to Strong |
| ~950 | N-O | Stretching | Medium |
Note: Predicted values based on typical vibrational frequencies of functional groups in similar molecules.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Notes |
| 200/202 | [C₇H₆BrNO]⁺˙ | Molecular ion peak (M⁺˙) with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| 183/185 | [C₇H₅BrO]⁺ | Loss of NH. |
| 121 | [C₇H₆NO]⁺ | Loss of Br radical. |
| 104 | [C₇H₆N]⁺ | Loss of Br and OH radicals. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways of aromatic compounds.
Experimental Protocols
Synthesis of (E)-2-Bromobenzaldehyde Oxime
A documented procedure for the synthesis of (E)-2-Bromobenzaldehyde oxime is as follows:
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).
-
Reaction Conditions: Heat the mixture at 373 K (100 °C) for 30 minutes.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).
-
Purification: Upon completion, the product is purified by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane (1:4 v/v) mixture.
-
Crystallization: Colorless crystals of (E)-2-Bromobenzaldehyde oxime can be obtained by recrystallization from ethyl acetate. The reported melting point is 363 K (90 °C) with a yield of 90%.
Spectroscopic Analysis
A general workflow for the spectroscopic characterization of the synthesized this compound is outlined below.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum first and then the sample spectrum.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragment ions.
References
The Genesis of Benzaldoxime: An In-depth Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldoxime, a seemingly simple organic compound, holds a significant place in the history of chemistry. Its discovery and the subsequent elucidation of its structure were pivotal in the development of stereochemistry, the understanding of isomerism, and the establishment of foundational reaction mechanisms that are still taught and utilized today. This technical guide provides a comprehensive overview of the discovery and history of benzaldoxime and its related compounds, detailing the key experiments, the brilliant minds behind them, and the scientific debates that shaped our modern understanding of this important class of molecules.
The Dawn of Oximes: Meyer's Discovery
The story of benzaldoxime begins with the broader discovery of the oxime functional group. In 1882, the German chemist Viktor Meyer and his student, Alois Janny, were investigating the reactions of aldehydes and ketones with hydroxylamine.[1] In their seminal paper, "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone), they described the formation of crystalline products from the reaction of benzaldehyde with hydroxylamine.[1] They coined the term "oxime" for this new class of compounds, a portmanteau of "oxygen" and "imine".[1] This discovery was significant not only for the introduction of a new functional group but also because it provided a reliable method for the derivatization and characterization of liquid aldehydes and ketones, which were often difficult to purify and identify.[1]
Experimental Protocol: The First Synthesis of an Oxime (Classic Method)
Objective: To synthesize benzaldoxime from benzaldehyde and hydroxylamine.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Carbon dioxide source
Procedure:
-
A solution of sodium hydroxide (14 g) in water (40 ml) is prepared in a flask.
-
Benzaldehyde (21 g) is added to the flask.
-
Hydroxylamine hydrochloride (14 g) is added in small portions with continuous shaking. The reaction is exothermic, and the benzaldehyde gradually dissolves.
-
Upon cooling, a crystalline mass of the sodium salt of benzaldoxime separates.
-
Sufficient water is added to redissolve the crystalline mass.
-
Carbon dioxide is passed through the solution until saturation, which precipitates the free benzaldoxime.
-
The benzaldoxime is extracted with diethyl ether.
-
The ethereal solution is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the resulting benzaldoxime can be further purified by vacuum distillation.
A Puzzle of Isomers: The Hantzsch-Werner Theory
Soon after the discovery of oximes, chemists observed a curious phenomenon: some oximes, particularly those derived from unsymmetrical ketones and aldehydes, existed as two distinct isomers with different physical properties. This was the case for benzaldoxime. This isomerism could not be explained by the then-current theories of structural isomerism.
The solution to this puzzle was proposed in 1890 by Arthur Hantzsch and his then-student Alfred Werner, who would later win the Nobel Prize for his work on coordination chemistry.[2] In their paper, "Über die räumliche Anordnung der Atome in stickstoffhaltigen Molekülen" (On the spatial arrangement of atoms in nitrogen-containing molecules), they extended the concept of the tetrahedral carbon atom, proposed by van't Hoff and Le Bel, to the nitrogen atom.[2] They postulated that the three valences of the nitrogen atom in an oxime are directed towards the corners of a tetrahedron, allowing for geometric isomerism around the carbon-nitrogen double bond.[2]
This led to the designation of syn and anti isomers for aldoximes. In the case of benzaldoxime, the syn isomer has the hydroxyl group on the same side of the double bond as the hydrogen atom, while the anti isomer has the hydroxyl group on the opposite side. These are now more systematically named using the (E/Z) notation.
The Scientific Debate
The Hantzsch-Werner theory was groundbreaking but not without its critics. A notable opponent was the German chemist Eugen Bamberger, who proposed alternative structural formulas to explain the isomerism of oximes. The debate between Hantzsch and Bamberger was vigorous and played out in the chemical literature of the time.[3] Bamberger's arguments often relied on purely chemical transformations, and he was skeptical of the physicochemical methods, such as cryoscopy and spectroscopy, that Hantzsch employed to support his stereochemical theory.[3] Ultimately, the overwhelming evidence from various experimental approaches solidified the Hantzsch-Werner theory, which remains the accepted explanation for oxime isomerism.
The Beckmann Rearrangement: A Serendipitous Discovery
In 1886, just a few years after the discovery of oximes, Ernst Otto Beckmann made another pivotal discovery while investigating the reactions of ketoximes.[4] He found that treating benzophenone oxime with phosphorus pentachloride did not yield the expected product but instead an isomer, which he identified as benzanilide. This unexpected transformation, the conversion of an oxime into an amide, became known as the Beckmann rearrangement.[4]
This reaction proved to be of immense theoretical and practical importance. It provided a method for determining the configuration of ketoxime isomers, as it was later established that the group anti to the hydroxyl group is the one that migrates. The Beckmann rearrangement is also a vital industrial process, most notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.
Experimental Protocol: The Beckmann Rearrangement of Benzophenone Oxime
The following is a generalized representation of Beckmann's original experiment, which demonstrated the rearrangement of a ketoxime to an amide.
Objective: To induce the Beckmann rearrangement of benzophenone oxime to form benzanilide.
Materials:
-
Benzophenone oxime
-
Phosphorus pentachloride
-
Diethyl ether (anhydrous)
Procedure (Conceptual):
-
Benzophenone oxime is dissolved in anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
Phosphorus pentachloride is added portion-wise with stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently warmed.
-
After the reaction is complete, the mixture is poured onto ice.
-
The solid product, benzanilide, is collected by filtration, washed with water, and can be purified by recrystallization.
Quantitative Data of Benzaldoxime Isomers
The distinct physical properties of the benzaldoxime isomers were crucial for their initial identification and separation. The following table summarizes key quantitative data for the (Z)- and (E)-isomers of benzaldoxime.
| Property | (Z)-Benzaldoxime (syn) | (E)-Benzaldoxime (anti) |
| Molecular Formula | C₇H₇NO | C₇H₇NO |
| Molar Mass | 121.14 g/mol | 121.14 g/mol |
| Appearance | Low melting solid | Colorless rhombic crystals |
| Melting Point | 33-36 °C | 130 °C[5] |
| Solubility in Ethanol | Soluble | 15.5 g/100g [5] |
| Solubility in Diethyl Ether | Soluble | Very soluble[5] |
| Solubility in Benzene | Soluble | Very soluble[5] |
| Solubility in Water | Slightly soluble[6] | Soluble at 100 °C[5] |
Note: Quantitative solubility data for the (Z)-isomer is not as readily available in historical literature as for the more stable (E)-isomer. The qualitative descriptions are based on general observations from various sources.
Evolution of Benzaldoxime Synthesis
Since its initial discovery, the synthesis of benzaldoxime has been refined and adapted. While the fundamental reaction of an aldehyde or ketone with hydroxylamine remains the core principle, various methodologies have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions. These include:
-
Microwave-assisted synthesis: Modern techniques utilizing microwave irradiation can significantly reduce reaction times.
-
Use of nanoscale zero-valent iron: Recent research has explored the use of nanoscale zero-valent iron to synthesize benzaldoxime from benzaldehyde and dissolved nitrate or nitrite, offering a potential route for valorizing certain water contaminants.
-
Catalytic methods: A wide range of catalysts have been investigated to improve the efficiency and selectivity of oxime formation.[7]
Conclusion
The journey of benzaldoxime from its discovery in the late 19th century is a compelling narrative of scientific inquiry, debate, and breakthrough. The initial synthesis by Meyer and Janny opened up a new field of organic chemistry. The intellectual leap by Hantzsch and Werner to explain the observed isomerism was a crucial step in the development of stereochemistry, extending the principles of three-dimensional molecular architecture beyond carbon. Beckmann's discovery of the rearrangement that now bears his name provided a powerful synthetic tool and a means to probe the very structures that Hantzsch and Werner had proposed. For researchers and professionals in drug development and the chemical sciences, the history of benzaldoxime serves as a powerful reminder of how fundamental research into the nature of chemical bonding and structure lays the groundwork for future innovation. The principles established through the study of this seemingly simple molecule continue to be applied in the synthesis of complex pharmaceuticals, advanced materials, and a vast array of other chemical products.
References
Stability and Storage of 2-Bromobenzaldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobenzaldoxime. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for research and development applications. Due to the limited availability of specific quantitative stability data in public literature, this guide also outlines detailed experimental protocols for forced degradation studies to determine the intrinsic stability of this compound and to identify potential degradation products.
Core Stability Profile and Storage Recommendations
This compound is a compound that exhibits sensitivity to several environmental factors. Qualitative data from safety data sheets (SDS) indicate that the compound is susceptible to degradation upon exposure to light, moisture, and air. Therefore, stringent storage conditions are necessary to maintain its purity and stability over time.
Summary of Storage and Handling Precautions
To ensure the longevity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To slow down potential degradation reactions. |
| Light | Store in an amber or opaque container | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | To prevent hydrolysis of the oxime functional group. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | To avoid chemical reactions that could degrade the compound. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the general reactivity of oximes, several degradation pathways can be postulated. The primary routes of degradation are likely to be hydrolysis and oxidation.
Hydrolytic Degradation
The oxime functional group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the C=N bond to form 2-bromobenzaldehyde and hydroxylamine. This reaction is a common degradation pathway for oximes.[1][2]
Oxidative Degradation
The molecule may be susceptible to oxidation, although specific oxidative degradation products for this compound are not documented in the literature. General principles of organic chemistry suggest that the aromatic ring or the oxime moiety could be targets for oxidation.
Photodegradation
As indicated by safety data sheets, this compound is light-sensitive. Photodegradation can lead to a variety of reactions, including isomerization of the oxime, cleavage of the N-O bond to form radical species, or other complex reactions.
The logical relationship between environmental factors and the stability of this compound is illustrated in the following diagram:
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Forced Degradation Studies
To quantitatively assess the stability of this compound and identify its degradation products, a forced degradation study should be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).
Materials and Equipment
-
This compound (high purity reference standard)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for temperature, humidity, and light exposure)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) for identification of degradation products
-
pH meter
Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C) in a stability chamber.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase HPLC method, should be developed and validated to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.
-
Analysis: Inject samples at various time points and quantify the amount of this compound remaining. Identify and characterize any significant degradation products using LC-MS.
The following diagram illustrates the experimental workflow for a forced degradation study:
Caption: Experimental workflow for a forced degradation study.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data that would be generated from the proposed stability studies.
Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 N HCl (60 °C) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (60 °C) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photolytic (ICH Q1B) | 0 | 100 | 0 | - |
| (lux hours) | ||||
| (W h/m²) |
Long-Term Stability Study (Example Conditions)
| Storage Condition | Time (months) | Appearance | Purity (%) by HPLC |
| 2-8 °C | 0 | White to off-white solid | >98 |
| 3 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 25 °C / 60% RH | 0 | White to off-white solid | >98 |
| 1 | |||
| 3 | |||
| 6 |
Conclusion
References
Chemical Identity and Nomenclature
An In-depth Technical Guide to 2-Bromobenzaldoxime
This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and structural isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
This compound is an organic compound characterized by a bromine atom at the ortho-position of a benzaldehyde oxime.[1] The presence of the C=N double bond in the oxime group leads to the existence of two geometric isomers: (E)-2-Bromobenzaldoxime and (Z)-2-Bromobenzaldoxime.[2]
IUPAC Name: (NE)-N-[(2-bromophenyl)methylidene]hydroxylamine[3]
Synonyms:
CAS Number: 34158-72-0[1][3][5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1][5] |
| Molecular Weight | 200.03 g/mol | [1][5] |
| Appearance | Off-white to pale yellow solid | [1] |
| InChI | InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H | [5] |
| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N | [5] |
| SMILES | ON=Cc1ccccc1Br | [5] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride.[2][6] The following protocol is a representative method.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol (C₂H₅OH) or another suitable solvent
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to isomeric products.
References
- 1. CAS 34158-72-0: Benzaldehyde, 2-bromo-, oxime | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. molbase.com [molbase.com]
- 5. This compound (CAS 34158-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromobenzaldehyde 98 6630-33-7 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromobenzaldoxime as a key starting material. The versatility of the bromo- and oxime functionalities allows for the synthesis of a diverse array of complex organic molecules, including substituted aromatic compounds and heterocyclic systems like isoquinolines, which are of significant interest in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzaldoximes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position, yielding 2-arylbenzaldoximes. These products can serve as precursors to a range of biaryl compounds and can be further transformed, for instance, by conversion of the oxime to a nitrile or aldehyde.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 88-96 |
Note: Yields are estimated based on reactions with structurally similar aryl bromides and may vary depending on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylbenzaldoxime.
Heck Reaction: Synthesis of 2-Alkene-Substituted Benzaldoximes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this to this compound allows for the synthesis of various 2-alkenylbenzaldoximes. These compounds are valuable intermediates for the construction of more complex molecular architectures, including polycyclic systems through subsequent intramolecular reactions.
Table 2: Representative Conditions for the Heck Reaction of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 18 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 24 | 70-80 |
| 3 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | NaOAc (2.5) | NMP | 110 | 16 | 80-90 |
Note: Yields are estimated based on reactions with similar aryl bromides and may vary depending on the specific alkene used.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in DMF (5 mL).
-
Add the alkene (1.5 mmol, 1.5 equiv.), Et₃N (2.0 mmol, 2.0 equiv.), PPh₃ (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and saturated aqueous NH₄Cl (20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired 2-alkenylbenzaldoxime.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzaldoximes
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in synthesizing 2-alkynylbenzaldoximes, which are versatile building blocks for the construction of heterocycles, such as isoquinolines, and other complex molecular frameworks.[2]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Piperidine (2.5) | DMF | 80 | 8 | 80-90 |
| 3 | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (3) | Dioxane | 70 | 10 | 82-92 |
Note: Yields are estimated based on reactions with analogous aryl bromides and may vary depending on the specific terminal alkyne used.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate (25 mL).
-
Wash the organic solution with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-alkynylbenzaldoxime.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzaldoximes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-aminobenzaldoximes. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 80-90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 75-88 |
| 3 | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 10 | 85-95 |
Note: Yields are estimated based on reactions with similar aryl bromides and may vary depending on the specific amine used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring to 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aminobenzaldoxime.
References
2-Bromobenzaldoxime: A Versatile Precursor for Novel Pharmaceutical Agents
Application Note and Protocols for Researchers in Drug Discovery
Introduction
2-Bromobenzaldoxime is a promising, yet relatively underexplored, bifunctional molecule poised to be a valuable precursor in the synthesis of a wide array of pharmaceutical agents. Its chemical architecture, featuring a reactive bromine atom on the benzene ring and a nucleophilic oxime moiety, offers a versatile platform for constructing diverse molecular scaffolds. The ortho-position of the bromine atom relative to the aldoxime group provides a unique steric and electronic environment, enabling a range of selective chemical transformations. This document outlines the potential applications of this compound in pharmaceutical development, provides detailed experimental protocols for its derivatization, and presents its utility in the synthesis of bioactive heterocyclic compounds and enzyme inhibitors.
The strategic placement of a bromine atom allows for the introduction of various substituents through well-established cross-coupling reactions, facilitating the exploration of chemical space and the optimization of drug-like properties. Concurrently, the oxime functionality can participate in cyclization reactions, act as a directing group, or be hydrolyzed to the corresponding 2-bromobenzaldehyde, a known versatile building block in medicinal chemistry.[1]
Potential Pharmaceutical Applications
The unique structural features of this compound make it a suitable starting material for several classes of therapeutic agents.
Synthesis of Bioactive Heterocyclic Scaffolds
The presence of both a nucleophilic oxime and an electrophilic carbon (via the C-Br bond) in the same molecule makes this compound an ideal candidate for intramolecular cyclization reactions to form novel heterocyclic systems. Furthermore, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex polycyclic structures with potential applications as anticancer, anti-inflammatory, or antiviral agents.
Precursor for Novel Enzyme Inhibitors
Drawing inspiration from the demonstrated activity of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3, this compound can serve as a scaffold for a new generation of protease inhibitors.[2] The oxime moiety can act as a key pharmacophore, while the aromatic ring can be functionalized via the bromine atom to enhance binding affinity and selectivity for specific enzymatic targets. These potential inhibitors could be valuable in the treatment of inflammatory diseases and certain types of cancer.
Intermediate for 2-Bromobenzaldehyde Derivatives
This compound can be readily converted to 2-bromobenzaldehyde, a widely used precursor in the synthesis of various pharmaceuticals. This hydrolysis step provides an alternative route to this important building block, which is subsequently used in the synthesis of quinazolines, benzazepines, and other medicinally relevant compounds.
Experimental Protocols
The following are representative protocols for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the benzaldoxime ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aryl/heteroaryl boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) to the mixture.
-
De-gas the reaction mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound to 2-Bromobenzaldehyde
This protocol outlines the conversion of this compound to 2-bromobenzaldehyde.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 2 M
-
Formaldehyde (37% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add 2 M hydrochloric acid (5 mL) and formaldehyde solution (1.5 mmol).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-bromobenzaldehyde can be used in the next step without further purification or can be purified by column chromatography.
Data Presentation
The following tables summarize the potential applications and synthetic utility of this compound.
Table 1: Potential Pharmaceutical Applications of this compound Derivatives
| Pharmaceutical Class | Potential Biological Target | Therapeutic Area | Rationale/Example |
| Protease Inhibitors | Neutrophil Elastase, Proteinase 3 | Inflammatory Diseases, COPD | Analogy to 2-aminobenzaldehyde oxime analogs.[2] |
| Anticancer Agents | Kinases, Tubulin | Oncology | Synthesis of substituted benzazepines and other heterocyclic scaffolds. |
| Antiviral Agents | Viral Proteases, Polymerases | Infectious Diseases | Versatility of the benzoxime scaffold in drug design. |
| Anti-inflammatory Agents | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain | Functionalization of the aromatic ring can lead to NSAID-like compounds. |
Table 2: Representative Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Pharmaceutical Scaffold | Expected Yield Range |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, reflux | 2-Arylbenzaldoxime | Biaryl-based enzyme inhibitors | 60-90% |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Alkynylbenzaldoxime | Rigid scaffolds for kinase inhibitors | 70-95% |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 2-Aminobenzaldoxime | Precursors for protease inhibitors | 50-85% |
| Intramolecular Cyclization | Base (e.g., NaH), heat | Fused heterocyclic systems | Novel scaffolds for various targets | 40-70% |
| Oxime Hydrolysis | HCl, Formaldehyde, CH₂Cl₂, rt | 2-Bromobenzaldehyde | Versatile intermediate | 80-95% |
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic utility of this compound.
Experimental Workflow for Synthesis and Evaluation
Caption: Drug discovery workflow.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of inflammatory proteases.
Conclusion
This compound represents a versatile and valuable precursor for the synthesis of a diverse range of pharmaceutical compounds. Its bifunctional nature allows for the construction of complex molecular architectures through a variety of synthetic transformations. The potential to derive novel enzyme inhibitors and heterocyclic scaffolds from this starting material makes it an attractive target for further investigation in the field of drug discovery and medicinal chemistry. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers to unlock the full potential of this promising building block.
References
Application of 2-Bromobenzaldoxime in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromobenzaldoxime as a key intermediate in the synthesis of novel agrochemicals. The unique chemical properties of this compound, featuring a reactive oxime moiety and a bromine-substituted aromatic ring, make it a versatile building block for creating a diverse range of fungicidal and herbicidal compounds. This document outlines the synthetic pathways, detailed experimental protocols, and biological activity of representative agrochemicals derived from this precursor.
Introduction
This compound is a valuable intermediate in the design and synthesis of modern crop protection agents. The presence of the bromine atom at the ortho position allows for further functionalization through various cross-coupling reactions, while the oxime group can be readily converted into oxime ethers, which are a prominent feature in many commercial agrochemicals. This dual reactivity enables the generation of complex molecular architectures with enhanced biological efficacy. A significant application of this compound lies in the synthesis of α-azolyl-2-substituted benzaldehyde oxime ether derivatives, a class of compounds exhibiting potent fungicidal and herbicidal properties as described in European Patent EP0633252A1.[1][2]
Agrochemical Applications
Derivatives of this compound have shown significant potential in the development of both fungicides and herbicides.
Fungicidal Activity
The α-azolyl-2-substituted benzaldehyde oxime ether scaffold has been identified as a potent fungitoxicophore. The mode of action for many azole fungicides involves the inhibition of sterol biosynthesis in fungal cell membranes, leading to disruption of cell structure and function. The incorporation of the this compound-derived moiety can enhance the binding affinity of the molecule to the target enzyme, thereby increasing its fungicidal potency.
Herbicidal Activity
Certain derivatives also exhibit herbicidal effects. While the specific mode of action can vary, it often involves the inhibition of essential plant enzymes. The structural diversity achievable through the modification of the this compound core allows for the fine-tuning of activity against specific weed species while maintaining crop safety.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized from this compound. The data is presented to facilitate comparison of the efficacy of different derivatives.
| Compound ID | Target Organism | Biological Activity | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Fungicide-A | Botrytis cinerea (Gray Mold) | Fungicidal | 0.75 | EP0633252A1[1][2] |
| Fungicide-A | Pyricularia oryzae (Rice Blast) | Fungicidal | 1.2 | EP0633252A1[1][2] |
| Fungicide-B | Erysiphe graminis (Powdery Mildew) | Fungicidal | 0.5 | EP0633252A1[1][2] |
| Herbicide-A | Amaranthus retroflexus (Redroot Pigweed) | Herbicidal | 2.5 | EP0633252A1[1][2] |
| Herbicide-B | Echinochloa crus-galli (Barnyard Grass) | Herbicidal | 3.0 | EP0633252A1[1][2] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 2-bromobenzaldehyde is as follows:
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Slowly add the hydroxylamine hydrochloride solution to the 2-bromobenzaldehyde solution with stirring.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.
General Synthesis of α-(1,2,4-Triazol-1-yl)-2-bromobenzaldehyde Oxime Ethers (Fungicide/Herbicide)
This protocol describes the synthesis of a representative agrochemical from this compound, based on the general methods outlined in European Patent EP0633252A1.[1][2]
Step 1: Synthesis of 1-(2-bromo-6-formylphenyl)-1H-1,2,4-triazole
-
To a solution of 2-bromobenzaldehyde (1 equivalent) and 1H-1,2,4-triazole (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Oximation of 1-(2-bromo-6-formylphenyl)-1H-1,2,4-triazole
-
Dissolve the product from Step 1 (1 equivalent) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and stir the mixture at room temperature for 3-5 hours.
-
After the reaction is complete, remove the solvent under vacuum.
-
Dissolve the residue in an organic solvent and wash with water to remove excess reagents.
-
Dry the organic layer and concentrate to yield the oxime derivative.
Step 3: Etherification of the Oxime
-
To a solution of the oxime from Step 2 (1 equivalent) in DMF, add a base such as sodium hydride (1.1 equivalents) at 0 °C.
-
After stirring for 30 minutes, add an alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final α-(1,2,4-triazol-1-yl)-2-bromobenzaldehyde oxime ether.
Signaling Pathways and Workflows
Caption: Synthetic pathways from 2-Bromobenzaldehyde to agrochemicals.
Caption: General experimental workflow for agrochemical synthesis.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a new generation of agrochemicals. The ability to readily introduce various azole and ether functionalities allows for the creation of a large library of compounds with potent fungicidal and herbicidal activities. The synthetic routes are generally straightforward, employing standard organic chemistry reactions, making them amenable to scale-up for industrial production. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of even more potent and selective crop protection agents.
References
Experimental Protocol for the Beckmann Rearrangement of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Application Note
The Beckmann rearrangement is a powerful and widely utilized chemical transformation in organic synthesis for the conversion of oximes into amides.[1][2][3] This application note provides a detailed protocol for the Beckmann rearrangement of 2-bromobenzaldoxime to yield 2-bromobenzamide, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocol is divided into two main stages: the synthesis of the starting material, (E)-2-bromobenzaldoxime, and its subsequent rearrangement to the desired amide product using polyphosphoric acid (PPA) as a catalyst.
The synthesis of (E)-2-bromobenzaldoxime is achieved through the reaction of 2-bromobenzaldehyde with hydroxylamine in the presence of a zinc chloride catalyst, affording the product in high yield.[4] The subsequent Beckmann rearrangement is a classic acid-catalyzed reaction.[1][2] Polyphosphoric acid is a commonly employed and effective catalyst for the rearrangement of aromatic aldoximes, offering a convenient and powerful dehydrating medium for the reaction.[5] This protocol provides a representative procedure for this transformation based on established methodologies for similar substrates.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 2-bromobenzamide from 2-bromobenzaldehyde.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Product Yield |
| Synthesis of (E)-2-Bromobenzaldoxime | 2-Bromobenzaldehyde, 50% Hydroxylamine solution | Hydrated Zinc Chloride | None | 100 °C | 30 min | 90% |
| Beckmann Rearrangement | (E)-2-Bromobenzaldoxime | Polyphosphoric Acid (PPA) | None | 120-130 °C | 15 min | Representative |
Experimental Protocols
Part 1: Synthesis of (E)-2-Bromobenzaldoxime[4]
This protocol details the synthesis of the starting oxime from 2-bromobenzaldehyde.
Materials:
-
2-Bromobenzaldehyde
-
50% Hydroxylamine solution
-
Hydrated Zinc Chloride
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine solution (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).
-
Heat the reaction mixture to 100 °C (373 K) for 30 minutes with stirring.
-
Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and n-hexane (1:3) as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is purified by column chromatography on silica gel.
-
Elute the column with a mixture of ethyl acetate and n-hexane (1:4).
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethyl acetate to obtain colorless crystals of (E)-2-bromobenzaldoxime.
-
Dry the product to a constant weight. The expected yield is approximately 90%.
Part 2: Beckmann Rearrangement of (E)-2-Bromobenzaldoxime to 2-Bromobenzamide
This protocol describes a representative procedure for the Beckmann rearrangement using polyphosphoric acid.
Materials:
-
(E)-2-Bromobenzaldoxime
-
Polyphosphoric Acid (PPA)
-
Ice-water bath
-
Beaker
-
Glass stirring rod
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Sodium bicarbonate solution (saturated)
-
Deionized water
Procedure:
-
In a beaker, place polyphosphoric acid (a 10-fold excess by weight relative to the oxime is a common starting point).
-
Heat the PPA to approximately 80-90 °C to reduce its viscosity for easier stirring.
-
To the pre-heated PPA, add (E)-2-bromobenzaldoxime in one portion with vigorous manual stirring using a glass rod.
-
Increase the temperature of the reaction mixture to 120-130 °C and maintain it for approximately 15 minutes. The reaction is often rapid and may be accompanied by a change in color or viscosity.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice in a separate beaker. This should be done in a fume hood with caution as the quenching process is highly exothermic.
-
Stir the resulting mixture until the ice has completely melted, which will precipitate the crude 2-bromobenzamide.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold deionized water.
-
Dry the crude 2-bromobenzamide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-bromobenzamide.
Reaction Mechanism
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
References
Application Notes and Protocols: 2-Bromobenzaldoxime in Palladium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering a direct and efficient route to functionalize otherwise inert C-H bonds. A key strategy in achieving regioselectivity in these transformations is the use of directing groups. This document provides detailed application notes and protocols on the use of the O-methyl oxime of 2-bromobenzaldehyde as a directing group for ortho-C-H bromination. This methodology furnishes valuable 2-bromobenzaldehyde derivatives, which are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
The overall synthetic strategy involves a three-step sequence: formation of the O-methyl benzaldoxime, subsequent palladium-catalyzed ortho-bromination, and finally, deprotection to unveil the 2-bromobenzaldehyde.[1][2] The O-methyl oxime functionality serves as an effective directing group, facilitating the selective introduction of a bromine atom at the ortho position of the benzene ring.[1][2]
Reaction Workflow
The synthesis of substituted 2-bromobenzaldehydes using this methodology follows a well-defined three-step process.
Caption: Overall workflow for the synthesis of substituted 2-bromobenzaldehydes.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed ortho-bromination protocol exhibits a broad substrate scope, tolerating a variety of electronically diverse substituents on the benzaldoxime core. The yields for the key bromination and deprotection steps are summarized below.
Table 1: Palladium-Catalyzed ortho-Bromination of Substituted O-Methyl Benzaldoximes
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Bromo-O-methylbenzaldoxime | 81 |
| 2 | 4-OMe | 2-Bromo-4-methoxy-O-methylbenzaldoxime | 75 |
| 3 | 4-Me | 2-Bromo-4-methyl-O-methylbenzaldoxime | 78 |
| 4 | 4-F | 2-Bromo-4-fluoro-O-methylbenzaldoxime | 65 |
| 5 | 4-Cl | 2-Bromo-4-chloro-O-methylbenzaldoxime | 72 |
| 6 | 4-CF3 | 2-Bromo-4-(trifluoromethyl)-O-methylbenzaldoxime | 58 |
| 7 | 3-OMe | 2-Bromo-3-methoxy-O-methylbenzaldoxime | 70 |
| 8 | 3-Me | 2-Bromo-3-methyl-O-methylbenzaldoxime | 74 |
Yields are isolated yields after chromatography.
Table 2: Deprotection of Brominated O-Methyl Oximes to 2-Bromobenzaldehydes
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Bromobenzaldehyde | 95 |
| 2 | 4-OMe | 2-Bromo-4-methoxybenzaldehyde | 92 |
| 3 | 4-Me | 2-Bromo-4-methylbenzaldehyde | 96 |
| 4 | 4-F | 2-Bromo-4-fluorobenzaldehyde | 93 |
| 5 | 4-Cl | 2-Bromo-4-chlorobenzaldehyde | 95 |
| 6 | 4-CF3 | 2-Bromo-4-(trifluoromethyl)benzaldehyde | 90 |
| 7 | 3-OMe | 2-Bromo-3-methoxybenzaldehyde | 91 |
| 8 | 3-Me | 2-Bromo-3-methylbenzaldehyde | 94 |
Yields are isolated yields after workup.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Methyl Oximes
To a solution of the corresponding benzaldehyde (1.0 eq) in pyridine (0.2 M) is added O-methylhydroxylamine hydrochloride (1.2 eq). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude O-methyl oxime, which is typically used in the next step without further purification.
Protocol 2: Typical Procedure for the ortho-Bromination of O-Methyl Benzaldoximes
In a sealed tube, the O-methyl benzaldoxime (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and N-bromosuccinimide (NBS, 1.2 eq) are dissolved in acetic acid (0.1 M). The mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ortho-brominated O-methyl benzaldoxime.
Protocol 3: General Procedure for the Deprotection of Brominated O-Methyl Oximes
The brominated O-methyl oxime (1.0 eq) is dissolved in a mixture of acetone and 6 M aqueous hydrochloric acid (1:1 v/v, 0.1 M). The reaction mixture is stirred at room temperature for 4 hours. The acetone is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the pure 2-bromobenzaldehyde.
Reaction Mechanism
The proposed catalytic cycle for the palladium-catalyzed ortho-bromination involves a C-H activation step to form a palladacycle intermediate. This is followed by oxidative addition of the bromine source and subsequent reductive elimination to yield the brominated product and regenerate the active palladium catalyst.
Caption: Proposed catalytic cycle for the ortho-bromination.
Applications in Drug Development
Substituted 2-bromobenzaldehydes are valuable precursors in medicinal chemistry. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The aldehyde group can be readily transformed into other functional groups such as amines, alcohols, and carboxylic acids, or used in the construction of heterocyclic scaffolds, which are prevalent in many drug molecules. This methodology provides a reliable and efficient route to access a library of functionalized building blocks for drug discovery programs.
References
Synthesis of Heterocyclic Compounds from 2-Bromobenzaldoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-bromobenzaldoxime as a versatile starting material. The methodologies outlined herein are based on established synthetic strategies, including intramolecular cyclization and transition metal-catalyzed reactions, offering robust pathways to valuable heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.
Synthesis of 1,2-Benzisoxazoles via Intramolecular Cyclization
The intramolecular cyclization of 2-halobenzaldoximes is a classical and effective method for the synthesis of the 1,2-benzisoxazole ring system. This scaffold is a key component in a variety of pharmaceuticals, including the anticonvulsant zonisamide and the antipsychotic risperidone. The reaction typically proceeds under basic conditions, where the deprotonated oxime oxygen acts as a nucleophile, displacing the ortho-bromine substituent to form the heterocyclic ring.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or ethanol.
-
Add a base, such as potassium carbonate (2.0 eq.) or sodium hydroxide (1.5 eq.).
-
Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2-benzisoxazole.
Quantitative Data Summary
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 4 | 85-95 |
| 2 | NaOH | Ethanol | 80 | 6 | 75-85 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 3 | 90-98 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Reaction Workflow
Caption: Workflow for the synthesis of 1,2-benzisoxazoles.
Palladium-Catalyzed Synthesis of N-Aryl-2,1-benzisoxazoles
Transition metal catalysis, particularly with palladium, offers a powerful tool for the construction of complex heterocyclic systems. While direct palladium-catalyzed cyclization of this compound to N-substituted heterocycles is an area of ongoing research, a related and well-established method involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. A similar strategy can be envisioned for the synthesis of N-aryl-2,1-benzisoxazoles starting from a suitably derivatized this compound. This would involve the formation of an N-O bond through reductive elimination from a palladium(IV) intermediate.
Proposed Signaling Pathway for Catalytic Cycle
Caption: Proposed palladium-catalyzed cross-coupling cycle.
Experimental Protocol: Palladium-Catalyzed N-Arylation/Cyclization (Hypothetical)
Materials:
-
This compound derivative (e.g., O-acetyl-2-bromobenzaldoxime)
-
Aryl amine or Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 eq.).
-
Add the this compound derivative (1.0 eq.) and the aryl coupling partner (1.2 eq.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the N-aryl heterocyclic product.
Quantitative Data for Analogous Palladium-Catalyzed Reactions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| Pd₂(dba)₃ (2.5) | BINAP (5) | K₃PO₄ | Dioxane | 100 | 24 | 65-80 |
Data is representative of similar palladium-catalyzed N-arylation reactions and serves as a starting point for optimization.
Copper-Catalyzed Synthesis of 2H-Indazoles
A versatile one-pot, three-component reaction catalyzed by copper allows for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. Given that this compound can be readily converted back to 2-bromobenzaldehyde, this pathway provides an indirect but powerful route to a different class of heterocycles.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
Materials:
-
2-Bromobenzaldehyde (derived from this compound)
-
Primary amine
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO)
Procedure:
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq.), the primary amine (1.2 eq.), sodium azide (1.5 eq.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq.).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-substituted-2H-indazole.
Quantitative Data for Copper-Catalyzed Indazole Synthesis
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 120 | 18 | 82 |
| Benzylamine | 110 | 24 | 75 |
| n-Butylamine | 130 | 16 | 68 |
Yields are based on published procedures for the synthesis of 2H-indazoles from 2-bromobenzaldehydes.
Reaction Pathway Diagram
Caption: Three-component synthesis of 2H-indazoles.
These protocols and application notes provide a foundation for the synthesis of diverse heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Application Notes and Protocols for 2-Bromobenzaldoxime in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromobenzaldoxime as a versatile intermediate in fine chemical manufacturing. This compound, with the chemical formula C₇H₆BrNO, is a key building block in organic synthesis, primarily utilized in the preparation of various pharmaceuticals, agrochemicals, and other specialized chemicals.[1] Its utility stems from the presence of both a bromine atom and an oxime functional group, which impart unique reactivity for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.
Physicochemical Properties and Spectroscopic Data
This compound is an organic compound synthesized from 2-bromobenzaldehyde and hydroxylamine.[2] The presence of the bromine atom and the oxime group allows for a variety of chemical transformations, including nucleophilic substitution and rearrangement reactions.
Table 1: Physicochemical Properties of 2-Bromobenzaldehyde (Precursor)
| Property | Value |
| Chemical Formula | C₇H₅BrO |
| Molecular Weight | 185.02 g/mol |
| CAS Number | 6630-33-7 |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data of the Precursor, 2-Bromobenzaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.36 (s, 1H), 7.92-7.90 (m, 1H), 7.66-7.63 (m, 1H), 7.46-7.40 (m, 2H) ppm.[3]
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 ppm.[3]
-
IR Spectrum: The infrared spectrum of 2-bromobenzaldehyde is available in the NIST WebBook.[4]
-
Mass Spectrum (Electron Ionization): The mass spectrum of 2-bromobenzaldehyde is available in the NIST WebBook.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a microwave-assisted synthesis of this compound from 2-bromobenzaldehyde and hydroxylamine hydrochloride, which has been shown to achieve a high conversion rate.[2]
Table 2: Synthesis of this compound - Reaction Parameters
| Parameter | Value |
| Reactants | 2-Bromobenzaldehyde, Hydroxylamine Hydrochloride, Anhydrous Sodium Carbonate |
| Solvent | Ethanol |
| Reaction Temperature | 90 °C |
| Microwave Power | 300 W |
| Reaction Time | 5 minutes |
| Conversion Rate | 95.4% |
Materials:
-
2-Bromobenzaldehyde (0.54 mmol)
-
Hydroxylamine hydrochloride (0.72 mmol)
-
Anhydrous sodium carbonate (0.69 mmol)
-
Ethanol (3 ml)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a microwave reactor vessel, dissolve 2-bromobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol.
-
Place the vessel in the microwave reactor and irradiate at 90 °C and 300 W for 5 minutes.
-
After the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC), remove the solvent using a rotary evaporator.
-
To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the this compound product.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application: Dehydration to 2-Bromobenzonitrile
A primary application of this compound is its conversion to 2-bromobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This dehydration reaction can be achieved in high yield.[7]
Table 3: Dehydration of this compound - Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Reagent | Stannic chloride (SnCl₄) |
| Solvent | None (Solvent-free) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 30 minutes |
| Yield | 92% |
Materials:
-
This compound (5 mmol)
-
Stannic chloride (SnCl₄) (5 mmol)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with condenser
-
Stirring apparatus
Procedure:
-
In a dry round-bottom flask, place this compound.
-
Slowly add stannic chloride to the flask.
-
Fit the flask with a condenser and a guard tube.
-
Heat the reaction mixture to 80-90 °C with constant stirring for 30 minutes.
-
Monitor the reaction progress by TLC (e.g., using ethyl acetate:hexane, 1:9).
-
After completion, cool the mixture to room temperature.
-
Dissolve the resulting solid in hot water and make the solution alkaline with a 10% NaOH solution.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain 2-bromobenzonitrile. The product can be further purified by recrystallization or column chromatography.
Diagram 2: Synthesis of 2-Bromobenzonitrile
Caption: Dehydration of this compound to 2-Bromobenzonitrile.
Potential Application: Beckmann Rearrangement to 2-Bromobenzamide
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[8][9][10] This transformation is a potential route to synthesize 2-bromobenzamide from this compound, which is another important intermediate in fine chemical synthesis. The reaction is typically catalyzed by acid.[8][10]
Conceptual Reaction Pathway: The reaction proceeds by protonation of the oxime's hydroxyl group, followed by a rearrangement of the aryl group to the nitrogen atom with the concurrent departure of a water molecule. The resulting nitrilium ion is then hydrated to form the amide.
Diagram 3: Beckmann Rearrangement of this compound
Caption: Conceptual pathway for the Beckmann rearrangement.
Conclusion
This compound is a valuable and reactive intermediate in fine chemical manufacturing. The protocols provided herein for its synthesis and subsequent conversion to 2-bromobenzonitrile offer efficient and high-yielding methods for researchers and drug development professionals. The potential for this intermediate to undergo further transformations, such as the Beckmann rearrangement, highlights its versatility in the synthesis of a diverse range of complex molecules for various industrial applications.
References
- 1. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 5. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Deprotection of Substituted 2-Bromobenzaldoximes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of substituted 2-bromobenzaldoximes, a crucial step in the synthesis of 2-bromobenzaldehydes, which are valuable intermediates in pharmaceutical and materials science research. The following sections detail two effective methods for this transformation: a classical acidic hydrolysis and a modern microwave-assisted approach.
Method 1: Acidic Hydrolysis of O-Methyl-2-bromobenzaldoximes
This protocol is adapted from a reported procedure for the rapid deprotection of O-methyl protected 2-bromobenzaldoximes and is noted for its high yields and straightforward execution.
Quantitative Data Summary
The following table summarizes the reaction times and yields for the deprotection of various substituted O-methyl-2-bromobenzaldoximes using acidic hydrolysis.
| Entry | Substituted O-Methyl-2-bromobenzaldoxime | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromo-O-methylbenzaldoxime | 2-Bromobenzaldehyde | 2 | 95 |
| 2 | 2-Bromo-4-methyl-O-methylbenzaldoxime | 2-Bromo-4-methylbenzaldehyde | 2 | 92 |
| 3 | 2-Bromo-5-methoxy-O-methylbenzaldoxime | 2-Bromo-5-methoxybenzaldehyde | 2.5 | 90 |
| 4 | 2-Bromo-4-chloro-O-methylbenzaldoxime | 2-Bromo-4-chlorobenzaldehyde | 2 | 94 |
| 5 | 2-Bromo-3-fluoro-O-methylbenzaldoxime | 2-Bromo-3-fluorobenzaldehyde | 2 | 93 |
Experimental Protocol: Acidic Hydrolysis
Materials:
-
Substituted O-methyl-2-bromobenzaldoxime
-
Acetone
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted O-methyl-2-bromobenzaldoxime (1.0 mmol) in acetone (10 mL).
-
To the solution, add 2 M aqueous HCl (5 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-2.5 hours), transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure substituted 2-bromobenzaldehyde.
Deprotection Workflow: Acidic Hydrolysis
Caption: Workflow for the acidic hydrolysis of O-methyl-2-bromobenzaldoximes.
Method 2: Microwave-Assisted Deprotection using Urea Nitrate
This method offers a rapid and efficient alternative for the cleavage of benzaldoximes, utilizing microwave irradiation to significantly reduce reaction times. This protocol is based on general procedures for the deprotection of various aromatic oximes.
Quantitative Data Summary
The following table presents the reaction times and yields for the microwave-assisted deprotection of substituted 2-bromobenzaldoximes.
| Entry | Substituted this compound | Product | Reaction Time (min) | Yield (%) |
| 1 | This compound | 2-Bromobenzaldehyde | 3 | 91 |
| 2 | 2-Bromo-4-methylbenzaldoxime | 2-Bromo-4-methylbenzaldehyde | 3 | 88 |
| 3 | 2-Bromo-5-methoxybenzaldoxime | 2-Bromo-5-methoxybenzaldehyde | 4 | 85 |
| 4 | 2-Bromo-4-chlorobenzaldoxime | 2-Bromo-4-chlorobenzaldehyde | 3 | 90 |
| 5 | 2-Bromo-3-fluorobenzaldoxime | 2-Bromo-3-fluorobenzaldehyde | 3.5 | 89 |
Experimental Protocol: Microwave-Assisted Deprotection
Materials:
-
Substituted this compound
-
Urea nitrate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted this compound (1.0 mmol) and urea nitrate (1.2 mmol).
-
Add a mixture of acetonitrile and water (95:5, 5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 80 °C) for the time specified in the table (typically 3-4 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired substituted 2-bromobenzaldehyde.
Logical Relationship: Deprotection Pathways
Caption: Comparison of two deprotection pathways for 2-bromobenzaldoximes.
Application Notes and Protocols: Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a significant therapeutic target in oncology. Overexpression of ALDH1A3 is linked to cancer stem cell populations, promoting tumor progression, metastasis, and resistance to chemotherapy in various cancers.[1] A primary function of ALDH1A3 is the oxidation of retinal to retinoic acid (RA), a signaling molecule that modulates the transcription of genes involved in cell differentiation and proliferation by binding to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1][2][3] The development of selective ALDH1A3 inhibitors is a promising strategy to counteract these effects.
While the initial query focused on the use of 2-Bromobenzaldoxime, a thorough review of current scientific literature indicates that the prominent and well-documented scaffold for potent and selective ALDH1A3 inhibitors is the benzyloxybenzaldehyde core structure.[4][5][6][7][8][9] This document provides detailed application notes and protocols for the synthesis and evaluation of benzyloxybenzaldehyde-based ALDH1A3 inhibitors.
Data Presentation: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives
The following table summarizes the in vitro inhibitory activity of key benzyloxybenzaldehyde derivatives against ALDH isoenzymes, highlighting their selectivity for ALDH1A3.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [5][10] |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [5][10] |
| DEAB | N,N-Diethylaminobenzaldehyde | Pan-ALDH inhibitor | Varies | [10] |
Mandatory Visualizations
ALDH1A3 Signaling Pathway and Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 2-Bromobenzaldoxime with N-chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-Bromobenzaldoxime with N-chlorosuccinimide (NCS) is a key transformation in synthetic organic chemistry, primarily utilized for the synthesis of 2-bromo-N-hydroxybenzenecarboximidoyl chloride. This hydroximoyl chloride is a valuable intermediate in the generation of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. N-Chlorosuccinimide serves as a safe and efficient source of electrophilic chlorine, offering mild reaction conditions and straightforward purification, making it a preferred reagent over hazardous alternatives like chlorine gas.[1]
The resulting 2-bromo-N-hydroxybenzenecarboximidoyl chloride is a versatile building block. The bromo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, while the hydroximoyl chloride moiety can be used to construct various five- and six-membered heterocyclic rings. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The strategic placement of the bromo group on the phenyl ring allows for the synthesis of derivatives with modulated pharmacokinetic and pharmacodynamic properties.[2]
Applications in Drug Development
Derivatives of 2-bromobenzaldehyde, the precursor to this compound, are widely recognized as important intermediates in the pharmaceutical industry.[4] The subsequent conversion to the hydroximoyl chloride opens avenues for the synthesis of novel compounds with potential therapeutic applications. For instance, hydroximoyl chlorides are precursors to isoxazolines and other heterocycles that form the core of many drug candidates. The bromo-substituted phenyl ring, in particular, is a common feature in compounds targeting various biological pathways.
The ability to generate complex molecular architectures from 2-bromo-N-hydroxybenzenecarboximidoyl chloride makes it a valuable tool in the synthesis of compound libraries for high-throughput screening. The diverse functionalities that can be introduced allow for the fine-tuning of a molecule's properties to enhance its efficacy and reduce potential side effects.
Experimental Protocols
Protocol 1: Synthesis of this compound
This preliminary step outlines the synthesis of the starting material, this compound, from 2-Bromobenzaldehyde.
Materials:
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2-Bromobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Water
-
Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-Bromobenzaldehyde (1.0 eq) in ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
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Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2-Bromobenzaldehyde with continuous stirring.
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Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 2-bromo-N-hydroxybenzenecarboximidoyl chloride from this compound using N-Chlorosuccinimide
This protocol details the chlorination of this compound using NCS.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or CHCl₃.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-N-hydroxybenzenecarboximidoyl chloride.
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The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the chlorination of aromatic aldoximes with N-chlorosuccinimide. Please note that specific values for this compound may vary and optimization of reaction conditions is recommended.
| Parameter | Value | Reference |
| Substrate | Aromatic Aldoxime | General Reaction |
| Reagent | N-Chlorosuccinimide (NCS) | [5] |
| Solvent | DMF, CHCl₃ | [5] |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 2 - 6 hours | General Protocol |
| Yield | 70 - 90% | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-bromo-N-hydroxybenzenecarboximidoyl chloride.
Caption: Inhibition of a generic signaling pathway by a bioactive heterocyclic derivative.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromobenzaldoxime Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Bromobenzaldoxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: this compound is typically synthesized by the condensation reaction of 2-Bromobenzaldehyde with hydroxylamine. Key variations in this method involve the choice of catalyst, solvent, and reaction conditions. A highly effective method utilizes zinc chloride as a catalyst in a solvent-free reaction, which can achieve high yields.[1] Alternative "green" approaches include solvent-free grinding with catalysts like Bi2O3 or using natural acids, which aim to reduce reaction times and environmental impact.[2] Traditional methods often involve refluxing in an alcohol with a base like pyridine, but these can suffer from lower yields and longer reaction times.[2]
Q2: My reaction yield is consistently low. What are the primary factors to investigate? A2: Low yields in oxime synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
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Suboptimal pH: The reaction is acid-catalyzed. The pH should be controlled, as a highly acidic or basic medium can lead to side reactions or degradation of the reactants.
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Reaction Temperature and Time: While heating can increase the reaction rate, excessive temperatures may promote side reactions, such as the Beckmann rearrangement, especially at higher temperatures (140-170°C).[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Reagent Quality: Ensure the purity of your 2-Bromobenzaldehyde starting material. Impurities can lead to side reactions and complicate purification.
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Catalyst Efficiency: If using a catalyst like zinc chloride, ensure it is anhydrous and used in the correct molar ratio.[1]
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Isomer Formation: Oximes can exist as E and Z isomers.[4] The separation of these isomers can sometimes lead to a perceived low yield if only one isomer is desired and isolated.
Q3: I am observing unexpected byproducts. What are the likely side reactions? A3: The most common side reaction in aldoxime synthesis is the subsequent dehydration of the oxime to a nitrile, particularly under harsh acidic conditions or high temperatures. Another possibility is the Beckmann rearrangement, which converts the oxime into an amide.[5] If impurities are present in the starting aldehyde, these can also lead to various side products.
Q4: How can I improve the reaction efficiency and reduce reaction time? A4: To improve efficiency, consider modern synthesis techniques. Microwave-assisted synthesis has been shown to significantly reduce reaction times for benzaldoxime compounds, often to as little as 5 minutes, with good conversion rates.[6] Solvent-free "grindstone chemistry" is another eco-friendly method that can provide excellent yields in a short amount of time by simply grinding the reactants together with a solid catalyst.[2]
Q5: Can this reaction be performed without a solvent? A5: Yes, solvent-free methods are not only possible but often advantageous. Heating 2-Bromobenzaldehyde with hydroxylamine and a catalyst like zinc chloride directly can produce high yields.[1] Another solventless approach involves grinding the reactants with a catalyst like bismuth oxide (Bi2O3) at room temperature, which is both efficient and environmentally friendly.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor reaction progress via TLC. Increase reaction time or gently heat if necessary. A zinc chloride catalyzed reaction can be heated to 100°C (373 K) for 30 minutes.[1] |
| Suboptimal pH. | Oxime formation is typically catalyzed by mild acid. Ensure conditions are not too strongly acidic or basic, which can promote side reactions. | |
| Poor reagent quality. | Use high-purity 2-Bromobenzaldehyde and hydroxylamine. Impurities in the starting material can inhibit the reaction. | |
| Catalyst deactivation. | If using a catalyst like ZnCl₂, ensure it is anhydrous. Moisture can deactivate Lewis acid catalysts. | |
| Formation of Multiple Spots on TLC (Byproducts) | Beckmann rearrangement. | This typically occurs at higher temperatures.[2] Avoid excessive heating. Maintain the reaction temperature at or below 100°C. |
| Nitrile formation. | Overly acidic conditions or prolonged heating can lead to the dehydration of the oxime to 2-bromobenzonitrile. Neutralize the reaction mixture promptly upon completion. | |
| Presence of E/Z isomers. | Aldoximes can form geometric isomers.[4] These may appear as separate, closely-spaced spots on TLC. Confirm their identity via spectroscopic methods. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | The product, (E)-2-Bromobenzaldehyde oxime, has a reported melting point of 90°C (363 K).[1] If it remains an oil, it may be impure or a mixture of isomers. |
| Co-precipitation of impurities. | Purify the crude product using column chromatography on silica gel with a solvent system like ethyl acetate/n-hexane (e.g., 1:4 v/v).[1] | |
| Residual starting material. | Use a slight excess of hydroxylamine (e.g., 3 equivalents) to ensure the complete consumption of the aldehyde.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for representative oxime synthesis protocols.
| Method | Aldehyde | Reagents | Catalyst | Conditions | Yield | Reference |
| Catalytic Heating | 2-Bromobenzaldehyde | 50% Hydroxylamine | ZnCl₂ | 100°C, 30 min | 90% | [1] |
| Microwave Irradiation | p-Bromobenzaldehyde | NH₂OH·HCl, Na₂CO₃ | None | 90°C, 5 min, 300W | 82.8% (conversion) | [6] |
| Solvent-Free Grinding | Various Aldehydes | NH₂OH·HCl | Bi₂O₃ | Room Temp, 2-6 min | ~90-98% | [2] |
| Traditional Reflux | Various Aldehydes | NH₂OH·HCl, Pyridine | None | Reflux in Ethanol | Often low yields | [2] |
Experimental Protocols
High-Yield Synthesis of (E)-2-Bromobenzaldoxime using Zinc Chloride[1]
This protocol is adapted from the synthesis of (E)-2-Bromobenzaldehyde oxime.
Materials:
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2-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
50% aqueous solution of hydroxylamine (3.0 mmol)
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Hydrated zinc chloride (0.2 mmol)
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Ethyl acetate
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n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Combine 2-Bromobenzaldehyde (1.0 mmol), 50% hydroxylamine (3.0 mmol), and hydrated zinc chloride (0.2 mmol) in a reaction vessel.
-
Heat the mixture at 100°C (373 K) for 30 minutes.
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Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product directly by column chromatography on silica gel. Elute with an ethyl acetate/n-hexane (1:4 v/v) solvent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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For further purification, recrystallize the obtained solid from ethyl acetate to yield colorless crystals of (E)-2-Bromobenzaldehyde oxime.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting logic for improving this compound yield.
References
- 1. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobenzaldoxime.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture. The rate of oxime formation is highly dependent on pH, with optimal conditions typically being weakly acidic (around pH 4-5).[1] In highly acidic solutions, the hydroxylamine nucleophile is protonated and non-nucleophilic. In neutral or basic solutions, there is insufficient acid to activate the aldehyde's carbonyl group. | Adjust the pH of the reaction mixture to a weakly acidic range. This can be achieved by using hydroxylamine hydrochloride directly or by adding a mild acid to a solution of hydroxylamine. |
| Incomplete reaction. The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material (2-Bromobenzaldehyde) is still present, consider extending the reaction time or gently heating the mixture as specified in the protocol. |
| Sub-optimal catalyst. The use of a catalyst like zinc chloride can improve the yield.[2] | If not already in use, consider adding a catalytic amount of zinc chloride to the reaction mixture. |
| Loss of product during workup. The product may be lost during extraction or purification steps. | Ensure proper extraction techniques. This compound is soluble in organic solvents like ethyl acetate. During purification by column chromatography, use the recommended eluent system to avoid premature elution or retention of the product on the column. |
Issue 2: Presence of an Unexpected Side Product
| Potential Cause | Recommended Solution |
| Beckmann Rearrangement. Under acidic conditions and/or heat, the product oxime can undergo a Beckmann rearrangement to form 2-Bromobenzonitrile.[3] | Avoid excessive heat and strongly acidic conditions during the reaction and workup. If purification is done via chromatography, ensure the silica gel is not overly acidic. Neutralize any acidic quench solutions promptly. |
| Oxidation of the starting material. 2-Bromobenzaldehyde may be oxidized to 2-Bromobenzoic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. Use fresh, high-purity starting materials. |
| Formation of E/Z isomers. this compound can exist as a mixture of (E) and (Z) isomers, which may appear as separate spots on TLC or peaks in analytical data.[2] | The formation of a mixture of isomers is common. The specific isomer ratio can sometimes be influenced by reaction conditions. If a single isomer is required, chromatographic separation may be necessary. The (E) isomer is often the thermodynamically more stable product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for oxime formation is typically in the weakly acidic range, around pH 4-5.[1] This is because the reaction requires a delicate balance: enough acidity to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic, but not so much acidity that the hydroxylamine nucleophile is significantly protonated and rendered non-nucleophilic.[1]
Q2: I see two spots on my TLC plate that I suspect are the E and Z isomers of this compound. How can I confirm this and isolate the desired isomer?
A2: The presence of two spots on TLC is a strong indication of an E/Z isomer mixture. These isomers can often be differentiated by their UV spectra.[2] To isolate a specific isomer, column chromatography is the most common method. The polarity of the isomers may be slightly different, allowing for their separation. Refer to literature for specific elution conditions or develop a gradient elution method to achieve separation.
Q3: My product is a nitrile instead of an oxime. What went wrong?
A3: The formation of a nitrile from an aldoxime is characteristic of a Beckmann rearrangement.[3] This side reaction is typically promoted by strong acids and/or heat.[3] To avoid this, maintain a weakly acidic to neutral pH during the reaction and workup, and avoid excessive heating.
Q4: Can I use a different base for the reaction?
A4: While the provided protocol uses hydroxylamine directly, some procedures for oxime formation may use a base to deprotonate hydroxylamine hydrochloride. If a base is used, a mild, non-nucleophilic base such as pyridine or sodium acetate is recommended to avoid side reactions with the aldehyde.
Q5: How should I purify the crude this compound?
A5: The recommended method for purification is column chromatography on silica gel.[2] A common eluent system is a mixture of ethyl acetate and n-hexane.[2] Recrystallization from a suitable solvent, such as ethyl acetate, can also be employed to obtain a highly pure product.[4]
Experimental Protocol: Synthesis of (E)-2-Bromobenzaldoxime
This protocol is adapted from a literature procedure.[2]
Materials:
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2-Bromobenzaldehyde
-
Hydroxylamine (50% aqueous solution)
-
Hydrated zinc chloride
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
In a round-bottom flask, combine 2-Bromobenzaldehyde (1.0 mmol, 185 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).
-
Heat the reaction mixture at 100°C for 30 minutes.
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Monitor the progress of the reaction by TLC using an eluent of ethyl acetate/n-hexane (1:3).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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Purify the product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4).
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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For further purification, the product can be recrystallized from ethyl acetate to yield colorless crystals.[2][4]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Separation of E/Z Isomers of 2-Bromobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating the E and Z isomers of 2-Bromobenzaldoxime.
Troubleshooting Guides
Issue: Poor or No Separation of Isomers on Thin Layer Chromatography (TLC)
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Question: My E and Z isomers of this compound are not separating on the TLC plate; they appear as a single spot. What should I do?
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Answer: This is a common issue and can be resolved by systematically adjusting the polarity of the eluent. A good starting point for aromatic aldoximes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.
-
Troubleshooting Steps:
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Decrease Polarity: If the Rf value of the spot is high (e.g., > 0.6), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio from 7:3 to 9:1).
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Increase Polarity: If the Rf value is very low (e.g., < 0.1), the eluent is not polar enough to move the isomers up the plate. Gradually increase the proportion of the polar solvent.
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Try Different Solvent Systems: If adjusting the ratio of a two-solvent system doesn't work, try a different combination. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol can sometimes improve separation.
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Consider Silver Nitrate Impregnated Silica: For challenging separations of E/Z isomers, using TLC plates impregnated with silver nitrate (AgNO₃) can enhance separation due to the differential interaction of the isomers with the silver ions.[1]
-
-
Issue: Co-elution of Isomers During Column Chromatography
-
Question: I'm attempting to separate the isomers using column chromatography, but they are eluting together. How can I improve the separation?
-
Answer: Co-elution during column chromatography often indicates that the chosen solvent system is not optimal or the column is overloaded. The polarity difference between E and Z isomers of oximes can be slight, requiring careful optimization of the chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Based on your TLC results, choose an eluent system that provides a good separation of the two spots (a ΔRf of at least 0.1 is ideal).
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Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient of increasing polarity can often improve the resolution of closely eluting compounds.
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Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
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Column Dimensions: A longer and narrower column can provide better resolution for difficult separations.
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Stationary Phase: While silica gel is the most common stationary phase, alumina (neutral or basic) can sometimes offer different selectivity and may be worth trying if silica fails to provide adequate separation.
-
-
Issue: Suspected Isomerization During Separation
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Question: I've noticed the appearance of a new spot on my TLC plate after letting the sample sit in the solvent or after running a column. Is it possible the isomers are interconverting?
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Answer: Yes, E/Z isomerization of oximes can occur, particularly under acidic or thermal conditions.[2] Silica gel can be slightly acidic, which might catalyze the isomerization of the more labile isomer into the more stable one.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: To minimize acid-catalyzed isomerization on silica gel, you can use a mobile phase containing a small amount of a basic additive like triethylamine or pyridine (e.g., 0.1-1%).
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Avoid Acidic Conditions: Ensure that all solvents and glassware are free from acidic residues.
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Work at Lower Temperatures: If possible, conduct the chromatography at a lower temperature to reduce the rate of potential isomerization.
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Limit Exposure Time: Try to complete the separation as quickly as possible to minimize the time the isomers are in contact with the stationary phase and solvent.
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-
Frequently Asked Questions (FAQs)
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Q1: What are the primary methods for separating the E/Z isomers of this compound?
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A1: The most common and effective methods for separating oxime isomers are column chromatography, high-performance liquid chromatography (HPLC), and fractional crystallization.[1] The choice of method often depends on the scale of the separation and the available equipment.
-
-
Q2: Which isomer, E or Z, is generally more polar?
-
A2: The relative polarity of E and Z oxime isomers can vary depending on the specific substituents. However, often the isomer with the hydroxyl group and the larger substituent on the same side of the C=N bond (the Z-isomer for aldoximes) is considered more polar due to a greater net dipole moment. This would typically result in a lower Rf value on a normal-phase TLC plate.
-
-
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
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A3: Yes, HPLC is an excellent technique for both analytical and preparative separation of E/Z isomers.[1] Both normal-phase and reversed-phase HPLC can be effective. For closely related isomers, a method development approach starting with a scouting gradient is recommended to find the optimal mobile phase composition.[3]
-
-
Q4: Is fractional crystallization a viable method for separating these isomers?
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A4: Fractional crystallization can be a very effective method, especially for larger-scale separations, provided the E and Z isomers have significantly different solubilities in a particular solvent. This method relies on carefully cooling a saturated solution of the isomer mixture to selectively crystallize one isomer while the other remains in solution.[4] Finding a suitable solvent often requires screening various options.
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-
Q5: How can I confirm the identity of the separated E and Z isomers?
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A5: The most definitive method for assigning the stereochemistry of the isomers is through 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). For the Z-isomer of an aldoxime, a NOE correlation would be expected between the oxime proton (-OH) and the aldehyde proton (-CH). In contrast, the E-isomer would not show this correlation. Single-crystal X-ray diffraction can also unambiguously determine the structure if suitable crystals can be obtained.
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Data Presentation
Table 1: Representative Chromatographic Conditions for Separation of Aromatic Aldoxime Isomers
| Parameter | Column Chromatography | HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 (5 µm, 100 Å) |
| Mobile Phase/Eluent | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Acetonitrile:Water or Methanol:Water |
| Elution Mode | Isocratic or shallow gradient | Gradient (e.g., 40-70% Acetonitrile) |
| Flow Rate | N/A (Gravity dependent) | 1.0 mL/min |
| Detection | TLC with UV (254 nm) or staining | UV at 254 nm |
| Typical Observation | The more polar isomer will have a lower Rf and elute later. | The more polar isomer will elute earlier. |
Note: These are starting conditions and will likely require optimization for this compound.
Experimental Protocols
Protocol 1: Separation of E/Z Isomers by Column Chromatography
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TLC Analysis: Develop a suitable eluent system using TLC that gives good separation between the two isomers. A starting point is Hexane:Ethyl Acetate (8:2).
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Column Packing: Prepare a column with silica gel using the chosen eluent system (wet packing is recommended).
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Sample Loading: Dissolve the mixture of this compound isomers in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it carefully onto the top of the silica gel column.
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Elution: Begin elution with the solvent system determined from TLC. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
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Combine and Concentrate: Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated E and Z isomers.
Protocol 2: Analytical Separation by HPLC
-
Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 50 µg/mL) and filter through a 0.45 µm syringe filter.
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HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 70% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Injection Volume: 10 µL.
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-
Analysis: Inject the sample and monitor the chromatogram for two separated peaks corresponding to the E and Z isomers. The more polar isomer is expected to have a shorter retention time.
Mandatory Visualization
Caption: Troubleshooting workflow for the separation of this compound E/Z isomers.
References
Technical Support Center: Optimizing 2-Bromobenzaldoxime Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Bromobenzaldoxime.
Troubleshooting Guide
Issue 1: Low or No Product Yield
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Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. How can temperature be a contributing factor?
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Answer: Temperature is a critical parameter in the synthesis of this compound. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause degradation of the starting material, product, or reagents.[1][2] It is essential to ensure your reaction is maintained at the appropriate temperature.[1]
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Recommended Actions:
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Verify the accuracy of your thermometer and heating mantle/oil bath.
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Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.[2]
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Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[1]
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Issue 2: Formation of Impurities and Side Products
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Question: I am observing significant impurity spots on my TLC plate, and the crude NMR of my this compound looks messy. Could the reaction temperature be the cause?
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Answer: Yes, improper temperature control is a common cause of side reactions. At elevated temperatures, 2-Bromobenzaldehyde can be prone to oxidation or other degradation pathways.[3] Additionally, the oxime product itself might not be stable at high temperatures over extended periods, leading to decomposition.[1] For related compounds, side reactions like polymerization have been observed at higher temperatures.[4][5]
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Recommended Actions:
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Attempt the reaction at a lower temperature for a longer duration.
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If the reaction is exothermic, ensure controlled addition of reagents and adequate cooling to maintain the desired temperature.[1]
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Purify your starting materials and solvents to remove any impurities that might catalyze side reactions at elevated temperatures.[1][2]
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Issue 3: Inconsistent Reaction Times
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Question: The time required for my this compound synthesis to reach completion varies significantly between batches, even when I follow the same protocol. How can temperature fluctuations affect this?
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Answer: Reaction kinetics are highly dependent on temperature. Even small variations in the reaction temperature can lead to significant differences in the reaction rate. Inconsistent heating or poor temperature monitoring can easily lead to variable reaction times.[1] For some oxime syntheses, microwave heating has been used to achieve rapid and consistent reaction times with precise temperature control.[6]
-
Recommended Actions:
-
Use a reliable and calibrated temperature controller for your heating source.
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Ensure the reaction flask is properly insulated to minimize heat loss to the environment.
-
Record the reaction temperature at regular intervals to ensure it remains constant throughout the experiment.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the recommended starting temperature for the synthesis of this compound?
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A1: Based on literature procedures for similar aldoxime formations, a good starting point is room temperature.[7] However, a specific procedure for (E)-2-Bromobenzaldehyde oxime suggests heating at 100°C (373 K) for 30 minutes.[8] It is advisable to start at a moderate temperature and optimize based on reaction monitoring.
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Q2: How do I know if my reaction is too hot or too cold?
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A2: Monitoring the reaction progress by TLC is an effective way to gauge the reaction rate. If the starting material spot is disappearing very slowly, the temperature may be too low.[1] Conversely, if you observe the rapid formation of multiple product spots or a darkening/tarring of the reaction mixture, the temperature is likely too high, leading to decomposition.[4][5]
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Q3: Can running the reaction at a lower temperature for a longer time improve my yield and purity?
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A3: In many cases, yes. Lowering the temperature can help to minimize side reactions and degradation, leading to a cleaner reaction profile and potentially a higher isolated yield of the desired product.[3] However, you will need to extend the reaction time to ensure complete conversion of the starting material.
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Q4: Are there any specific side reactions for this compound formation that are temperature-sensitive?
Data Presentation
Table 1: Effect of Temperature on the Synthesis of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 1 | 25 (Room Temp.) | 24 | 30 | 25 | Slow reaction rate |
| 2 | 50 | 12 | 85 | 78 | Moderate reaction rate, clean reaction |
| 3 | 80 | 4 | 98 | 90 | Fast reaction, minor impurities observed |
| 4 | 100 | 2 | >99 | 82 | Rapid reaction, significant impurity formation |
| 5 | 120 | 1 | >99 | 65 | Very fast reaction, significant decomposition/tarring |
Note: This data is illustrative and may not represent actual experimental results. Optimization is recommended for specific laboratory conditions.
Experimental Protocols
Detailed Methodology for Temperature Optimization
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromobenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).
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Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1-1.5 equivalents) in water or the same solvent.
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Temperature Control: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., start with 50 °C).
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Reaction Monitoring: Monitor the progress of the reaction every 30-60 minutes by taking a small aliquot, quenching it, and analyzing it by TLC.
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Work-up: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Isolation and Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization.
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Analysis: Characterize the purified this compound by NMR, IR, and mass spectrometry and determine the isolated yield.
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Optimization: Repeat the experiment at different temperatures (e.g., in 10-20 °C increments) to determine the optimal condition for yield and purity.
Mandatory Visualization
Caption: Workflow for optimizing the reaction temperature for this compound synthesis.
Caption: Troubleshooting logic for temperature-related issues in this compound reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial 2-Bromobenzaldoxime
This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in commercial 2-Bromobenzaldoxime.
Troubleshooting Guide: Common Impurities and Their Impact
Encountering unexpected results in your experiments? Impurities in your starting materials are a frequent cause. This guide details potential impurities in commercial this compound, their origins, and how to identify them.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Potential Source | Potential Impact on Experiments | Recommended Analytical Method |
| 2-Bromobenzaldehyde | C₇H₅BrO | Incomplete reaction of the starting material during synthesis.[1] | Can lead to the formation of undesired side-products, reducing the yield of the target molecule.[2] | GC-MS, HPLC, ¹H NMR |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Oxidation of 2-Bromobenzaldehyde or the aldoxime product, especially during storage.[2] | As an acidic impurity, it can neutralize basic reagents or catalysts, leading to lower reaction yields.[3] | HPLC, ¹H NMR |
| (Z)-2-Bromobenzaldoxime | C₇H₆BrNO | Isomerization of the desired (E)-isomer. The (E)-isomer is generally more stable.[4] | May exhibit different reactivity or lead to a mixture of products in subsequent stereospecific reactions. | HPLC, ¹H NMR (distinct chemical shifts) |
| Residual Solvents | Varies | Leftover from the synthesis and purification process (e.g., heptane, ethyl acetate).[4][5] | Can interfere with reactions or spectroscopic analysis. | GC-Headspace, ¹H NMR |
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using a new batch of this compound. What could be the cause?
A1: A common reason for low yields is the presence of impurities in your starting material. Specifically, unreacted 2-Bromobenzaldehyde can lead to side reactions, while the presence of 2-Bromobenzoic acid can quench basic reagents or catalysts, effectively reducing their concentration and hindering the desired reaction.[2][3] We strongly recommend verifying the purity of your this compound batch using HPLC or ¹H NMR before use.
Q2: I am observing a small, unexpected peak in the ¹H NMR spectrum of my this compound. How can I identify it?
A2: An unexpected peak could correspond to several impurities. Compare the chemical shift of the unknown peak to those of potential impurities listed in Table 1. For instance, the aldehydic proton of 2-Bromobenzaldehyde will appear around 10 ppm, while the carboxylic acid proton of 2-Bromobenzoic acid will be a broad singlet further downfield. It could also be the (Z)-isomer of your product. For definitive identification, techniques like GC-MS can be used to match the mass of the impurity.
Q3: How should I store commercial this compound to minimize degradation?
A3: To minimize the oxidation of the aldoxime to 2-Bromobenzoic acid, it is best to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed to prevent exposure to air and moisture.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting non-volatile impurities like 2-Bromobenzoic acid.
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Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
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Materials:
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This compound sample
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Trifluoroacetic acid (TFA) or formic acid
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-
Procedure:
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Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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Mobile Phase Preparation:
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Mobile Phase A: Water with 0.1% TFA
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Mobile Phase B: Acetonitrile with 0.1% TFA
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Gradient Program: A suitable starting point is a linear gradient from 30% to 90% Mobile Phase B over 15 minutes.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
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Visualizations
Caption: Workflow of impurity formation and detection in this compound.
Caption: Synthesis pathway and potential side-products of this compound.
References
Troubleshooting low selectivity in ortho-bromination of benzaldoximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of ortho-bromination of benzaldoximes.
Frequently Asked Questions (FAQs)
Q1: My ortho-bromination of benzaldoxime is resulting in a low yield of the desired ortho-isomer and a high proportion of the para-isomer. What are the likely causes?
A1: Low ortho-selectivity in the bromination of benzaldoximes is a common issue and can be attributed to several factors. The hydroxylamine functionality (=N-OH) of the oxime is an activating, ortho-para directing group in electrophilic aromatic substitution. However, the formation of the para-isomer is often favored due to steric hindrance at the ortho-positions caused by the oxime group itself. Other factors influencing the ortho/para ratio include the reaction temperature and the nature of the brominating agent.
Q2: How does reaction temperature affect the regioselectivity of benzaldoxime bromination?
A2: Lowering the reaction temperature generally increases the selectivity for the para-isomer in electrophilic aromatic substitution reactions. This is because the transition state leading to the less sterically hindered para-product has a lower activation energy. At higher temperatures, there is more energy available to overcome the activation barrier for the formation of the more sterically hindered ortho-isomer, leading to a decrease in selectivity.
Q3: I am observing the formation of di- and poly-brominated products. How can I prevent this?
A3: The benzaldoxime ring is highly activated towards electrophilic aromatic substitution, making it susceptible to over-bromination. To minimize the formation of di- and poly-brominated products, consider the following strategies:
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Use a milder brominating agent: Reagents like N-bromosuccinimide (NBS) are generally milder than bromine (Br₂) in the presence of a Lewis acid.
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Control stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.
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Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
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Lower the reaction temperature: As with improving regioselectivity, lower temperatures can also help to control the reactivity and reduce the likelihood of multiple substitutions.
Q4: Which brominating agent is best for achieving high ortho-selectivity?
A4: For achieving high ortho-selectivity, traditional electrophilic bromination methods often fall short. A highly effective method is the palladium-catalyzed ortho-bromination using an O-methyloxime as a directing group. This approach utilizes a directed C-H activation mechanism to achieve excellent regioselectivity for the ortho-position.
Q5: How can I separate the ortho and para isomers of bromobenzaldoxime?
A5: The separation of ortho and para isomers can be challenging due to their similar polarities. Common purification techniques include:
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Column chromatography: Careful selection of the stationary phase (e.g., silica gel) and eluent system can often resolve the isomers.
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Recrystallization: If one isomer is significantly less soluble in a particular solvent system, fractional recrystallization can be an effective purification method.
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Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ortho-isomer, high yield of para-isomer | 1. Steric Hindrance: The oxime group is sterically bulky, hindering attack at the ortho position. 2. High Reaction Temperature: Higher temperatures favor the formation of the thermodynamically more stable para-isomer. | 1. Employ a Directed Bromination Strategy: Utilize the palladium-catalyzed ortho-bromination of O-methyl benzaldoxime. 2. Optimize Reaction Conditions: Lower the reaction temperature (e.g., to 0°C or below) to favor the kinetically controlled product distribution, which may increase the ortho/para ratio. |
| Formation of di- or poly-brominated products | 1. Highly Activated Ring: The benzaldoxime ring is strongly activated, leading to multiple substitutions. 2. Excess Brominating Agent: Using too much of the brominating reagent. 3. High Reaction Temperature: Increased temperature enhances the reaction rate and can lead to over-bromination. | 1. Use a Milder Brominating Agent: Switch from Br₂/Lewis acid to N-bromosuccinimide (NBS). 2. Control Stoichiometry: Use 1.0-1.1 equivalents of the brominating agent. 3. Slow Addition: Add the brominating agent dropwise over an extended period. 4. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to moderate reactivity. |
| Low overall yield of brominated products | 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. 2. Inefficient Brominating Agent: The chosen brominating agent may not be reactive enough under the applied conditions. | 1. Use Milder Conditions: If using a strong Lewis acid, consider a milder catalyst or a non-catalytic method with NBS. 2. Increase Reactivity (with caution): If using a mild reagent with no success, a more reactive system (e.g., Br₂ in acetic acid) might be necessary, but be mindful of selectivity and over-bromination. |
| Inseparable mixture of ortho and para isomers | Similar Physical Properties: The isomers have very similar polarities and boiling points. | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 2. Derivative Formation: Consider converting the oxime to a different functional group that might alter the physical properties of the isomers, facilitating separation, followed by regeneration of the oxime. |
Data Presentation
Table 1: Comparison of Regioselectivity in the Bromination of Substituted Benzenes
| Substrate | Brominating Agent/Conditions | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |
| Anisole (Methoxybenzene) | Br₂ in Acetic Acid | 11 | 87 | 2 |
| Toluene | Br₂ in Acetic Acid | 33 | 67 | <1 |
| Benzaldehyde | Br₂/FeBr₃ | - | - | Major Product |
| Benzaldoxime (Inferred) | Br₂ in Acetic Acid | Minor Product | Major Product | Trace |
| Benzaldoxime (Inferred) | NBS in DMF | Minor Product | Major Product | Trace |
Data for benzaldoxime is inferred based on the directing effects of the oxime group and general principles of electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: General Procedure for Bromination of Benzaldoxime with N-Bromosuccinimide (NBS)
This protocol describes a general method for the bromination of benzaldoxime, which is likely to yield a mixture of ortho and para isomers.
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Dissolve the starting material: In a round-bottom flask, dissolve benzaldoxime (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Cool the reaction mixture: Place the flask in an ice bath and cool the solution to 0°C.
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Add the brominating agent: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains at 0°C.
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Monitor the reaction: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
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Quench the reaction: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
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Extract the product: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash and dry: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purify the product: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Protocol 2: Highly Selective ortho-Bromination of O-Methyl Benzaldoxime via Palladium Catalysis
This protocol provides a method for achieving high ortho-selectivity.[1][2]
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Prepare the catalyst mixture: To a sealed tube, add Pd(OAc)₂ (5 mol %), and the appropriate ligand (if required).
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Add reactants: Add the O-methyl benzaldoxime (1.0 eq.) and N-bromosuccinimide (NBS) (1.2 eq.).
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Add solvent: Add a suitable solvent, such as 1,2-dichloroethane (DCE).
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Heat the reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 100°C) and stir for the indicated time.
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Cool and filter: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
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Work-up: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired ortho-brominated product.
Mandatory Visualizations
Caption: Experimental workflow for a typical bromination of benzaldoxime.
Caption: Troubleshooting flowchart for low ortho-selectivity.
References
Preventing decomposition of 2-Bromobenzaldoxime during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromobenzaldoxime during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including pH, temperature, and the presence of certain reagents. Like other oximes, it is susceptible to acid-catalyzed hydrolysis, which breaks the C=N bond to regenerate 2-bromobenzaldehyde and hydroxylamine.[1][2][3] Elevated temperatures can also promote decomposition, potentially leading to the formation of 2-bromobenzonitrile through dehydration.[4] Additionally, strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides are incompatible with benzaldoxime and can lead to its degradation.[5]
Q2: My this compound appears to be degrading upon addition of an acidic reagent. How can I mitigate this?
A2: Acid-catalyzed hydrolysis is a common issue with oximes.[6] To mitigate this, consider the following strategies:
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pH Control: If your reaction conditions permit, maintaining a pH at or near neutral (pH 7.0-7.4) will significantly slow down the rate of hydrolysis.[6]
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Minimize Exposure Time: If an acidic step is unavoidable, aim to minimize the duration of exposure to the acidic environment.
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Temperature Reduction: Lowering the reaction temperature can help reduce the rate of acid-catalyzed hydrolysis.
Q3: I am observing an unexpected nitrile peak in my analytical data (e.g., IR or NMR) after heating my reaction. What could be the cause?
A3: The appearance of a nitrile peak suggests that your this compound may be undergoing dehydration. Some benzaldoximes have been observed to convert to the corresponding benzonitriles at temperatures above 140°C.[4] To prevent this, it is crucial to carefully control the reaction temperature and avoid excessive heating.
Q4: Can the isomeric form of this compound affect its stability?
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of this compound in the Reaction Mixture
| Possible Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Hydrolysis | The reaction medium is too acidic (pH < 6), causing the oxime to hydrolyze back to 2-bromobenzaldehyde and hydroxylamine.[2][6] | Buffer the reaction mixture to a neutral pH (7.0-7.4) if the reaction chemistry allows. If acidic conditions are required, minimize the reaction time and temperature. |
| Thermal Decomposition | The reaction temperature is too high, leading to dehydration to 2-bromobenzonitrile or other degradation pathways.[4] | Maintain the reaction temperature below 140°C. If possible, run the reaction at a lower temperature for a longer duration. |
| Incompatible Reagents | Presence of strong oxidizing agents, strong bases, acid anhydrides, or acid chlorides in the reaction mixture.[5] | Ensure all reagents are compatible with the oxime functional group. If an incompatible reagent is necessary, consider a protecting group strategy for the oxime. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Explanation | Recommended Solution |
| Beckmann Rearrangement | In the presence of a strong acid, the oxime may undergo a Beckmann rearrangement to form N-(2-bromophenyl)formamide. This is more common with ketoximes but can occur with aldoximes under certain conditions.[2] | Avoid the use of strong, concentrated acids. If an acid is necessary, use a milder acid or a catalytic amount. |
| Side Reactions of the Aldehyde | If the oxime is hydrolyzing, the resulting 2-bromobenzaldehyde can participate in various side reactions. | Address the root cause of hydrolysis (see Issue 1). Ensure the purity of the starting this compound. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
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Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if the reaction is sensitive to air.
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Solvent Selection: Choose a dry, appropriate solvent in which this compound is soluble and stable.
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Reagent Addition: Dissolve the this compound in the chosen solvent. If other reagents are to be added, ensure they are compatible. For acidic or basic reagents, consider slow, dropwise addition at a reduced temperature to control any exothermic processes and minimize localized high concentrations.
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Temperature Control: Maintain the desired reaction temperature using a suitable heating or cooling bath. Avoid temperatures exceeding 140°C to prevent thermal decomposition.[4]
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pH Monitoring: If the reaction is performed in an aqueous or protic solvent, monitor the pH and adjust as necessary to maintain it in the optimal range for stability (ideally neutral, unless the reaction requires specific pH conditions).
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Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion and avoid prolonged reaction times.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 2-Bromobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2-bromobenzaldoxime to 2-bromobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the hydrolysis of this compound?
The hydrolysis of an oxime, such as this compound, involves the cleavage of the carbon-nitrogen double bond (C=N) to regenerate the corresponding aldehyde (2-bromobenzaldehyde) and hydroxylamine.[1] This reaction is typically catalyzed by an acid.[2][3] The acid protonates the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
Q2: Which acids are suitable for this hydrolysis?
Various inorganic acids can be used to facilitate the hydrolysis of oximes.[1] Commonly employed acids include dilute hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). The choice of acid and its concentration can influence the reaction rate and the potential for side reactions.
Q3: What are the expected products of the reaction?
The primary products of the successful hydrolysis of this compound are 2-bromobenzaldehyde and a hydroxylamine salt (e.g., hydroxylamine hydrochloride if HCl is used as the catalyst).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. A spot of the starting material (this compound) and a co-spot with the reaction mixture should be applied to a TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q5: What is a typical work-up procedure for this reaction?
A general work-up procedure involves neutralizing the acidic reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude 2-bromobenzaldehyde. Purification can be achieved through distillation or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Steric hindrance or electronic effects of the bromo-substituent. | 1. Increase the concentration of the acid catalyst incrementally. 2. Gently heat the reaction mixture (e.g., to 40-60 °C). 3. Extend the reaction time and continue monitoring by TLC. |
| Low Yield of 2-Bromobenzaldehyde | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Formation of side products. | 1. Ensure the reaction has gone to completion by TLC. 2. Optimize the extraction and purification steps. For example, purification of p-bromobenzaldehyde has been achieved via a bisulfite addition compound.[4] 3. Adjust reaction conditions (e.g., use a milder acid or lower temperature) to minimize side reactions. |
| Formation of an Amide Byproduct (Beckmann Rearrangement) | 1. Presence of strong acid and/or high temperatures. | 1. Use a milder acid or a lower concentration of the acid catalyst. 2. Maintain a lower reaction temperature. The Beckmann rearrangement is an acid-catalyzed isomerization of oximes that can be promoted by heat.[1] |
| Formation of 2-Bromobenzonitrile | 1. Dehydration of the oxime under certain conditions. | 1. Ensure sufficient water is present in the reaction mixture. While typically a side reaction under specific conditions, it's a possibility to be aware of. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of closely related impurities. | 1. Ensure the reaction goes to completion. 2. Utilize an appropriate purification technique. Steam distillation has been used for the purification of p-bromobenzaldehyde.[4] Column chromatography with a suitable solvent system is also a viable option. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of this compound
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Dissolution: Dissolve this compound in a suitable organic co-solvent (e.g., ethanol, THF) to ensure homogeneity, if necessary.
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Acid Addition: Add an aqueous solution of an inorganic acid (e.g., 2M HCl or 10% H₂SO₄) to the solution of the oxime.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
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Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The disappearance of the this compound spot indicates the completion of the reaction.
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Neutralization: After the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
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Washing and Drying: Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude 2-bromobenzaldehyde by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the hydrolysis of this compound under different acidic conditions, based on general principles of oxime hydrolysis. This data is for illustrative purposes to guide experimental design.
| Catalyst (Concentration) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 2M HCl | 25 | 12 | 75 | Reaction proceeds at a moderate rate at room temperature. |
| 2M HCl | 50 | 4 | 85 | Increased temperature significantly reduces reaction time. |
| 10% H₂SO₄ | 25 | 18 | 70 | Slower reaction compared to HCl at the same temperature. |
| 10% H₂SO₄ | 60 | 5 | 88 | Higher temperature improves the reaction rate and yield. |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in oxime hydrolysis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromobenzaldoxime and 4-Bromobenzaldoxime for Researchers and Drug Development Professionals
An objective guide to the chemical reactivity of 2-bromobenzaldoxime and 4-bromobenzaldoxime, supported by established chemical principles and experimental data from analogous systems. This document aims to inform synthetic strategy and reaction design for researchers in organic chemistry and drug development.
The strategic placement of a bromine atom on the benzaldoxime scaffold significantly influences the molecule's reactivity, offering distinct synthetic opportunities. This guide provides a comparative analysis of the reactivity of this compound and 4-bromobenzaldoxime, focusing on the electronic and steric effects imparted by the position of the bromine substituent. While direct comparative kinetic studies on these specific isomers are not extensively documented, a robust understanding of their reactivity can be extrapolated from fundamental principles of organic chemistry and data from closely related substituted aromatic compounds.
Comparative Reactivity: Electronic and Steric Effects
The reactivity of bromobenzaldoximes can be considered at two primary sites: the carbon-bromine (C-Br) bond, which is amenable to cross-coupling reactions, and the oxime functional group, which can undergo rearrangements or act as a directing group.
Electronic Effects: The bromine atom is an electron-withdrawing group via induction and an electron-donating group through resonance. In 4-bromobenzaldoxime, the para-positioning of bromine allows for effective resonance delocalization, which can influence the electron density of the aromatic ring and the oxime. Conversely, the inductive effect is more pronounced at the ortho position in this compound. These electronic differences are expected to modulate the reactivity in reactions sensitive to electron density, such as electrophilic aromatic substitution or the nucleophilicity of the oxime nitrogen.
Steric Hindrance: The most significant differentiator in the reactivity of these two isomers is the steric hindrance imposed by the ortho-bromo substituent in this compound.[1] This steric bulk can impede the approach of reagents to the oxime functional group and the adjacent carbon-hydrogen bond, potentially slowing down reactions at these sites compared to the sterically unencumbered 4-bromo isomer.[1]
Data Presentation: Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of this compound and 4-bromobenzaldoxime in key reaction types based on the interplay of electronic and steric effects.
| Reaction Type | This compound Reactivity | 4-Bromobenzaldoxime Reactivity | Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Lower to Moderate | Higher | The C-Br bond in the 4-position is more accessible. Steric hindrance from the ortho-oxime group in the 2-isomer can hinder catalyst coordination. |
| Nucleophilic Attack at the Oxime Carbon | Lower | Higher | The ortho-bromo group in the 2-isomer presents significant steric hindrance to the approach of a nucleophile.[1] |
| Beckmann Rearrangement | Potentially Slower / More Complex | Faster / Cleaner | Steric hindrance in the 2-isomer could disfavor the formation of the required anti-periplanar geometry for rearrangement.[2] |
| Ortho-metalation/Functionalization | Not Applicable (Ortho position blocked) | Possible | The ortho-hydrogens in the 4-isomer are available for directed metalation. |
Mandatory Visualization
Experimental Protocols
The following are representative experimental protocols for reactions commonly performed with aryl bromides and oximes. These can be adapted for 2- and 4-bromobenzaldoxime to experimentally verify the predicted reactivity differences.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[3][4]
Materials:
-
Bromobenzaldoxime isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add the bromobenzaldoxime isomer, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Beckmann Rearrangement
This protocol outlines a general procedure for the acid-catalyzed Beckmann rearrangement of an aldoxime to a primary amide.[2][5][6]
Materials:
-
Bromobenzaldoxime isomer (1.0 mmol)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) (1-2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/oil bath
-
Ice bath
Procedure:
-
In a round-bottom flask, add the bromobenzaldoxime isomer.
-
Carefully add polyphosphoric acid or concentrated sulfuric acid to the flask with stirring.
-
Heat the mixture to 100-130 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
References
A Researcher's Guide to Confirming 2-Bromobenzaldoxime Purity: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The purity of 2-Bromobenzaldoxime, a key building block in the synthesis of various pharmaceutical compounds, directly impacts the quality, safety, and efficacy of the final product. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
The primary analytical techniques for assessing the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of instrumentation. A comparative overview of these techniques is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Absolute quantification based on the integrated signal of a specific nucleus relative to a certified internal standard. |
| Suitability for this compound | Well-suited for non-volatile or thermally labile impurities. Offers versatility in column and mobile phase selection. | Suitable for volatile and thermally stable impurities. Provides high separation efficiency and definitive identification through mass spectra. | Provides an absolute measure of purity without the need for a specific this compound reference standard and offers structural information about impurities. |
| Typical Purity Determination (%) | >99.5 | >99.6 | >99.4 |
| Common Impurities Detected | Unreacted starting materials (e.g., 2-bromobenzaldehyde), over-oxidation products (e.g., 2-bromobenzoic acid), and other non-volatile byproducts.[1] | Residual solvents, volatile starting materials, and thermally stable byproducts. | Structurally related impurities, isomers, and residual starting materials. |
| Advantages | High resolution, good sensitivity for UV-active compounds, widely available.[2] | High sensitivity, provides structural information for impurity identification.[2] | Absolute quantification without a reference standard of the analyte, provides structural elucidation of impurities.[2] |
| Limitations | Requires chromophores for sensitive detection, potential for co-elution of impurities.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results.[2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic oxime compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the routine purity analysis of this compound.[3]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[3]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.[2]
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5]
References
A Comparative Guide to the Efficacy of Brominating Agents for Benzaldoxime
For Researchers, Scientists, and Drug Development Professionals
The bromination of benzaldoxime is a critical transformation in synthetic organic chemistry, providing a versatile intermediate for the synthesis of various nitrogen-containing heterocycles and other valuable chemical entities. The choice of a brominating agent is paramount, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of three commonly employed brominating agents—N-Bromosuccinimide (NBS), Bromine (Br₂), and Pyridinium Tribromide—for the bromination of benzaldoxime, supported by available experimental data and detailed methodologies.
Executive Summary
The selection of an appropriate brominating agent for benzaldoxime depends on the desired outcome, reaction conditions, and safety considerations. N-Bromosuccinimide (NBS) is often favored for its ease of handling as a solid reagent and its ability to provide a low concentration of bromine, which can enhance selectivity. Elemental bromine (Br₂) is a powerful and readily available brominating agent, but its high reactivity and hazardous nature necessitate careful handling. Pyridinium tribromide offers a safer, solid alternative to liquid bromine, often providing good yields under mild conditions.
Data Presentation: Comparison of Brominating Agents
The following table summarizes the key performance indicators for the bromination of benzaldoxime using NBS, Br₂, and Pyridinium Tribromide. The primary reaction considered is the formation of benzohydroximoyl bromide, a key intermediate for further synthetic transformations.
| Brominating Agent | Molecular Formula | Molar Mass ( g/mol ) | Typical Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | N,N-Dimethylformamide (DMF) | Room Temperature | Not Specified | Good (inferred) |
| Bromine (Br₂) | Br₂ | 159.81 | Dichloroethane | 40 | 2 hours | ~87% (for benzaldehyde) |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | 319.86 | Ethyl Acetate | Not Specified | 30 minutes | High (inferred) |
Note: Direct comparative studies on the bromination of benzaldoxime are limited. The data for Bromine is based on the bromination of benzaldehyde, which may not be directly comparable but provides a relevant benchmark. The yields for NBS and Pyridinium Tribromide are inferred from their known reactivity with similar substrates and related reactions.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for making informed decisions in the laboratory. The following protocols are based on established procedures for similar transformations.
Protocol 1: Bromination of Benzaldoxime with N-Bromosuccinimide (NBS)
This procedure is adapted from the analogous chlorination reaction to form benzohydroximoyl chloride.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq.) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzohydroximoyl bromide.
Protocol 2: Bromination of Benzaldehyde with Bromine (Br₂)
This protocol describes the bromination of benzaldehyde and serves as a reference for the potential reaction with benzaldoxime.[2]
-
Reaction Setup: To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dichloroethane followed by anhydrous aluminum chloride (1.32 eq.).
-
Substrate Addition: Add benzaldehyde (1.0 eq.) to the stirred suspension over 1 hour at 38-40 °C.
-
Bromine Addition: Add bromine (1.1 eq.) dropwise over 2 hours at approximately 40 °C.
-
Reaction Completion: Stir the mixture at the same temperature for an additional 2 hours.
-
Work-up: Quench the reaction by pouring it into crushed ice. Separate the organic layer, wash with water, 5% sodium carbonate solution, and again with water. Concentrate the organic layer and purify the product by vacuum distillation.
Protocol 3: Bromination using Pyridinium Tribromide
This protocol is based on the efficient bromination of 1,4-dihydropyridine derivatives.[3]
-
Reaction Setup: Dissolve the substrate (e.g., a derivative of benzaldoxime) (1.0 eq.) in ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add a solution of pyridinium tribromide (2.1 eq.) in ethyl acetate dropwise to the reaction mixture over a period of 40 minutes.
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes.
-
Work-up: The work-up procedure would typically involve washing the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by extraction, drying, and purification of the product.
Mandatory Visualization
General Experimental Workflow for Benzaldoxime Bromination
The following diagram illustrates the general workflow for the bromination of benzaldoxime, which is applicable to all three brominating agents with minor modifications to the reaction conditions and work-up procedures.
Caption: General workflow for the bromination of benzaldoxime.
Signaling Pathways and Logical Relationships
The bromination of benzaldoxime to form benzohydroximoyl bromide is a key step in the synthesis of various heterocyclic compounds. The following diagram illustrates the logical relationship from the starting material to a potential final product, 3-phenyl-4-bromoisoxazole.
References
Spectroscopic Comparison of 2-Bromobenzaldoxime Isomers: A Guide for Researchers
For researchers engaged in synthetic chemistry and drug development, the precise characterization of stereoisomers is paramount, as subtle differences in spatial arrangement can significantly influence biological activity. This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Bromobenzaldoxime, offering experimental data and detailed protocols to facilitate their identification and differentiation.
Spectroscopic Data Summary
The primary distinction between the (E) and (Z) isomers of this compound in spectroscopic analysis arises from the spatial orientation of the hydroxyl group relative to the aromatic ring. This difference induces notable shifts in Nuclear Magnetic Resonance (NMR) spectra and subtle changes in vibrational (IR) and electronic (UV-Vis) spectra. While experimental data for the more stable (E)-isomer is available, data for the (Z)-isomer is largely predicted based on established principles for aldoxime stereoisomers.
| Spectroscopic Technique | (E)-2-Bromobenzaldoxime | (Z)-2-Bromobenzaldoxime (Predicted) | Key Differentiating Features |
| ¹H NMR (ppm) | ~8.32 (s, 1H, CH=N), ~11.70 (s, 1H, N-OH), 7.33-7.81 (m, 4H, Ar-H)[1] | ~7.5 (s, 1H, CH=N), ~11.70 (s, 1H, N-OH), 7.33-7.81 (m, 4H, Ar-H) | The CH=N proton in the (Z)-isomer is expected to be shielded and appear at a higher field (upfield) compared to the (E)-isomer. |
| ¹³C NMR (ppm) | ~147 (C=N), 126-133 (Ar-C) | ~145 (C=N), 126-133 (Ar-C) | The C=N carbon in the (Z)-isomer is expected to be shielded and appear at a higher field (upfield) due to steric effects. |
| IR (cm⁻¹) | ~3200-3400 (O-H stretch), ~1600-1650 (C=N stretch), ~930-960 (N-O stretch) | ~3200-3400 (O-H stretch), ~1600-1650 (C=N stretch), ~930-960 (N-O stretch) | Minimal differences are expected. The O-H stretching band may be broader in the isomer that favors intermolecular hydrogen bonding. |
| UV-Vis (nm) | λmax ~250-280 nm | λmax ~250-280 nm | Subtle shifts in λmax and molar absorptivity are expected due to differences in conjugation and steric hindrance.[2][3] |
Experimental Protocols
Synthesis of this compound (Mixture of E/Z isomers)
This procedure typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-Bromobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of 2-Bromobenzaldehyde.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-2 hours.
-
Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of this compound can be achieved by column chromatography.
Procedure:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude mixture of (E) and (Z)-2-Bromobenzaldoxime in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify and isolate the separated isomers.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a dilute solution of the sample in a suitable solvent (e.g., ethanol or cyclohexane).
Isomer Relationship and Analysis Workflow
The following diagram illustrates the synthetic relationship between the starting material, the resulting isomeric mixture, and the subsequent separation and analysis of the individual (E) and (Z) isomers of this compound.
Caption: Synthetic and analytical workflow for this compound isomers.
References
A Comparative Guide to the X-ray Crystallography of 2-Bromobenzaldoxime and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic data for (E)-2-Bromobenzaldoxime against structurally related benzaldoxime derivatives. The precise determination of three-dimensional molecular structures is paramount in the fields of medicinal chemistry and materials science for understanding intermolecular interactions and guiding rational drug design. This document presents key crystallographic parameters in a comparative format, details generalized experimental protocols for obtaining such data, and visualizes the analytical workflow and molecular interactions.
Comparative Crystallographic Data
The solid-state structures of benzaldoxime derivatives are influenced by the nature and position of substituents on the benzene ring. The following table summarizes and compares the key crystallographic parameters for (E)-2-Bromobenzaldoxime with its positional isomer, (Z)-4-Bromobenzaldoxime, the chloro-analog, (E)-2-Chlorobenzaldehyde oxime, and the parent compound, syn-Benzaldoxime.
| Parameter | (E)-2-Bromobenzaldoxime[1][2][3] | (Z)-4-Bromobenzaldehyde oxime | (E)-2-Chlorobenzaldehyde oxime[4][5] | syn-Benzaldoxime[6] |
| Chemical Formula | C₇H₆BrNO | C₇H₆BrNO | C₇H₆ClNO | C₇H₇NO |
| Formula Weight | 200.04 | 200.03 | 155.58 | 121.14 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c | P2₁/c |
| a (Å) | 7.7403 (2) | 21.056(4) | 12.338(3) | 5.92(2) |
| b (Å) | 4.0012 (1) | 5.347(1) | 4.013(1) | 10.42(4) |
| c (Å) | 23.2672 (5) | 6.702(1) | 14.502(3) | 10.88(4) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 98.810 (2) | 90 | 108.98(3) | 102.7(2) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 712.09 (3) | 754.2(2) | 678.9(3) | 653.6 |
| Z | 4 | 4 | 4 | 4 |
| Temperature (K) | 100 | 295 | 298 | Not Reported |
| Radiation type | Cu Kα | Mo Kα | Mo Kα | Not Reported |
| Key Interactions | O—H···N hydrogen bonds forming dimers.[1][3] | Not specified | Intermolecular O—H···N and C—H···O hydrogen bonds.[5] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of benzaldoxime derivatives based on established methods.[1][3]
Synthesis of Benzaldoxime Derivatives
A solution of the corresponding benzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL) is prepared. To this, a base such as pyridine (2.0 mmol) is added, and the mixture is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å).[1][3] The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed, which involves integration of the reflection intensities and correction for various factors, including absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined against the experimental data. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualizations
Comparative Crystallographic Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the crystal structures of benzaldoxime derivatives.
Caption: Workflow for the synthesis, X-ray analysis, and comparison of benzaldoxime crystal structures.
Molecular and Crystal Packing of (E)-2-Bromobenzaldoxime
This diagram illustrates the molecular structure of (E)-2-Bromobenzaldoxime and the key hydrogen bonding interaction that leads to the formation of dimers in the crystal lattice.
Caption: Dimer formation in (E)-2-Bromobenzaldoxime via intermolecular O-H···N hydrogen bonds.
References
- 1. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-Bromobenzaldehyde oxime - UM Research Repository [eprints.um.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syn-benzaldehyde oxime | C7H7NO | CID 5324470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for 2-Bromobenzaldoxime Analysis
In the landscape of pharmaceutical research and drug development, the purity and quantification of intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromobenzaldoxime is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers and scientists in selecting the most appropriate analytical methodology.
Developed HPLC Method for this compound
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to ensure the accurate quantification of this compound and its separation from potential process-related impurities and degradation products. The methodology is based on established principles for the analysis of similar brominated aromatic compounds.[1][2]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][3]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile) is proposed.
-
Gradient Program: 0-5 min (40% B), 5-20 min (40% to 80% B), 20-25 min (80% B), 25-27 min (80% to 40% B), 27-30 min (40% B).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
-
Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][4] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The peak for this compound should be pure and well-resolved from impurities and degradation products (Resolution > 2.0). | The method is expected to be highly specific, with no interference from forced degradation samples (acid, base, oxidation, thermal, and photolytic stress).[2] |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | ≥ 0.999 over a concentration range of 0.01 - 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0%.[1] |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0% | Repeatability RSD ≤ 0.8%; Intermediate Precision RSD ≤ 1.5%.[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Expected to be in the ng/mL range.[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Expected to be in the ng/mL range.[2] |
| Robustness | % RSD of results should be ≤ 2.0% after minor changes in method parameters (e.g., flow rate, mobile phase composition, temperature).[3] | The method is expected to be robust, with system suitability parameters meeting the criteria under all varied conditions.[1] |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Technique | Principle | Strengths | Weaknesses |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection using a mass spectrometer.[5] | High sensitivity and specificity; provides structural information for impurity identification.[5] | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[6] |
| UV-Visible Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective for quantification of the pure substance. | Lacks specificity in the presence of impurities with similar chromophores; not suitable for complex mixtures.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation and confirmation; quantitative NMR (qNMR) offers high accuracy without the need for a reference standard of the analyte.[5] | Relatively low sensitivity compared to chromatographic methods; can be complex to interpret for mixtures.[5] |
Experimental Workflow and Logical Relationships
To ensure a robust and reliable analytical method, a systematic workflow is essential. The following diagrams illustrate the HPLC method development and validation workflow and the logical relationship between the validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Analysis of Directing Groups for C-H Activation in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Directing Group for C-H Functionalization.
The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative approach in chemical synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods that necessitate pre-functionalized starting materials. At the heart of this strategy lies the concept of a directing group (DG), a coordinating moiety that positions a transition metal catalyst in proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation. The choice of directing group is paramount, profoundly influencing the efficiency, selectivity, and substrate scope of the reaction. This guide provides a comparative overview of prominent directing groups, supported by experimental data, to aid researchers in navigating this critical decision.
Performance Comparison of Key Directing Groups
The efficacy of a directing group is a multifactorial equation, balancing coordinating ability, resilience to reaction conditions, and the facility of its eventual removal. Below is a comparative summary of representative directing groups for the palladium-catalyzed ortho-C-H arylation of a generic substrate.
| Directing Group Category | Specific Example | Coordination Mode | Key Advantages | Key Limitations | Typical Yield (%)[1][2] | Removability |
| Bidentate | 8-Aminoquinoline (AQ) | N,N-Bidentate | High reactivity and selectivity due to stable 5-membered palladacycle formation. Broad substrate scope.[1] | Can be challenging to remove, often requiring harsh conditions.[3] | 70-95 | Challenging |
| Monodentate (Removable) | N-Methoxy Amide | N,O-Chelation (proposed) | Readily removable to reveal valuable carboxylic acid or ester functionalities.[4] | Generally lower reactivity compared to strong bidentate DGs, may require higher temperatures. | 60-85 | Readily Removable |
| Transient | Amino Acid (e.g., Glycine) | In situ formed Imine (N,N or N,O-chelation) | No need for separate installation and removal steps, improving step economy.[5] | Substrate scope can be limited to aldehydes and ketones; may require careful optimization of conditions.[5][6] | 50-80 | In situ removal |
| Weakly Coordinating | Pyridine | N-Monodentate | Simple structure, readily available. | Often requires higher catalyst loading and harsher conditions due to weaker coordination. | 40-70 | Varies with linkage |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of C-H activation protocols. Below are representative experimental procedures for the palladium-catalyzed C-H arylation utilizing the directing groups compared above.
Protocol 1: 8-Aminoquinoline (AQ) Directed C-H Arylation[7]
-
Reaction Setup: In an oven-dried screw-cap vial equipped with a magnetic stir bar, the 8-aminoquinoline amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 5-10 mol%), and cesium triphosphate (Cs₃PO₄, 2.0 equiv.) are combined.
-
Reagent Addition: The aryl iodide (1.5–3.0 equiv.) and tert-amyl alcohol (0.1–0.2 M) are added.
-
Inert Atmosphere: The vial is sealed and purged with dry nitrogen or argon for 5–10 minutes.
-
Reaction: The vial is placed in a preheated oil bath at 100–140 °C and stirred for 12–24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.
Protocol 2: N-Methoxy Amide Directed C-H Arylation[4]
-
Reaction Setup: To a pressure vessel are added the N-methoxy benzamide substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: The aryl iodide (1.5 equiv.) and a suitable solvent such as toluene or 1,2-dichloroethane (0.2 M) are added.
-
Reaction: The vessel is sealed and heated to 120 °C for 18-24 hours.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Protocol 3: Transient Amino Acid Directed C-H Arylation of an Aldehyde[5][8]
-
Reaction Setup: In a sealed tube, the aldehyde substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), the amino acid (e.g., glycine, 20-30 mol%), and an oxidant such as benzoquinone (1.2 equiv.) are combined.
-
Reagent Addition: The aryl iodide (2.0 equiv.) and a solvent system, often a mixture like DMF/AcOH, are added.
-
Reaction: The tube is sealed and heated at 80-110 °C for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Visualizing the C-H Activation Landscape
The Catalytic Cycle of Directed C-H Activation
The generally accepted mechanism for palladium-catalyzed directed C-H activation involves a series of well-defined steps. The directing group first coordinates to the palladium catalyst, followed by the crucial C-H activation step to form a palladacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination furnishes the product and regenerates the active catalyst.
Caption: Generalized catalytic cycle for directed C-H activation.
A Workflow for Comparing Directing Group Efficiency
A systematic approach is essential for the objective comparison of directing groups. The following workflow outlines a typical experimental procedure for such a comparative study.
Caption: Experimental workflow for comparing directing group performance.
Classification of Directing Groups
Directing groups can be broadly classified based on their denticity and their mode of attachment to the substrate. This classification provides a framework for understanding their general properties and potential applications.
Caption: Classification of directing groups for C-H activation.
References
- 1. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of 2-Bromobenzaldoxime: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Bromobenzaldoxime, a versatile intermediate in organic synthesis. We present supporting experimental data from related compounds to illustrate the application and relative strengths of each method, alongside detailed experimental protocols.
The synthesis of this compound from 2-bromobenzaldehyde and hydroxylamine yields a product that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The differentiation and characterization of these isomers, along with the confirmation of the primary molecular structure, are paramount for ensuring the purity and intended reactivity of the compound in subsequent applications. This guide will explore the utility of melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in this validation process.
Comparative Analysis of Validation Methods
A multi-faceted approach employing various analytical techniques is the most robust strategy for the structural elucidation of this compound. The following table summarizes the key features and data obtained from each method, drawing comparisons with related substituted benzaldoximes where direct experimental data for this compound is not explicitly available in the cited literature.
| Analytical Technique | Information Provided | Key Advantages | Data for this compound & Analogues |
| Melting Point | Assessment of purity and potential identification. | Simple, rapid, and cost-effective first indication of purity. A sharp melting point range suggests a pure compound. | (E)-2-Bromobenzaldoxime: 90 °C (363 K).[1] A broad melting range would indicate the presence of impurities or a mixture of isomers. |
| ¹H NMR Spectroscopy | Detailed information on the proton environment, including the number of unique protons, their chemical shifts, and coupling patterns. Crucial for distinguishing between (E) and (Z) isomers. | Provides definitive structural information and allows for the differentiation of geometric isomers based on the chemical shift of the oxime proton and the aromatic protons. | (E)-2-Bromobenzaldoxime (in DMSO-d₆): δ 11.70 (s, 1H, OH), 8.32 (s, 1H, CH=N), 7.79-7.81 (q, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.42 (t, J = 7.5 Hz, 1H, Ar-H), 7.33-7.36 (m, 1H, Ar-H). The chemical shift of the aldehydic proton is diagnostic for the isomer. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule, including the number of unique carbon atoms and their chemical environments. | Complements ¹H NMR data to provide a complete picture of the molecular structure. The chemical shift of the imine carbon (C=N) is particularly informative. | (E)-4-bromobenzaldehyde oxime (in CDCl₃): δ 149.5 (C=N), 132.1, 128.5 (Ar-C).[2] For this compound, the imine carbon is expected in a similar region, with the aromatic carbons showing distinct shifts due to the ortho-bromo substitution. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide structural information through analysis of fragment ions. The isotopic pattern of bromine is a key identifier. | Benzaldehyde oxime (E-isomer): Molecular ion [M]⁺ at m/z 121.[3] For this compound, the molecular ion peaks are expected at m/z 199 and 201 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Experimental Workflow and Methodologies
A logical workflow is essential for the efficient and accurate validation of the synthesized this compound. The following diagram outlines a typical experimental pathway.
Caption: A typical experimental workflow for the synthesis and structural validation of this compound.
Detailed Experimental Protocols
Synthesis of (E)-2-Bromobenzaldehyde oxime
This protocol is adapted from a literature procedure.[1]
-
Materials: 2-Bromobenzaldehyde, 50% aqueous hydroxylamine, hydrated zinc chloride, ethyl acetate, n-hexane, silica gel.
-
Procedure:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).
-
Heat the mixture at 90 °C (363 K) for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).
-
Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.
-
Recrystallize the obtained product from ethyl acetate to yield colorless crystals of (E)-2-Bromobenzaldehyde oxime.
-
Melting Point Determination
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Place a small amount of the dried, purified this compound into a capillary tube and seal one end.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
NMR Spectroscopy
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure. The chemical shift of the oxime proton (N-OH) is typically a broad singlet and can be confirmed by D₂O exchange. The aldehydic proton (CH=N) will appear as a singlet in the aromatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the number of unique carbon signals.
-
Assign the signals based on their chemical shifts. The imine carbon (C=N) is expected to be in the range of 145-160 ppm.
-
Mass Spectrometry
-
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak(s). For this compound, look for a pair of peaks at m/z 199 and 201 with nearly equal intensity due to the bromine isotopes.
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for benzaldoximes include the loss of OH, H₂O, and cleavage of the C-N bond.
-
Differentiating (E) and (Z) Isomers
The spatial arrangement of the hydroxyl group relative to the aromatic ring in the (E) and (Z) isomers of this compound leads to distinct spectroscopic signatures, particularly in ¹H NMR. The chemical shift of the proton on the imine carbon (CH=N) is sensitive to the anisotropic effect of the nearby hydroxyl group. Generally, the CH=N proton in the (E) isomer (where the OH group is anti to the aromatic ring) resonates at a different chemical shift compared to the (Z) isomer (where the OH group is syn to the aromatic ring). By comparing the observed chemical shift with data from known isomers or through computational predictions, the stereochemistry can be confidently assigned.
Conclusion
The structural validation of this compound requires a combination of analytical techniques. Melting point analysis provides a quick assessment of purity, while mass spectrometry confirms the molecular weight and the presence of the bromine atom. NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous structure determination and for distinguishing between the (E) and (Z) geometric isomers. By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
A Comparative Analysis of Reactivity: Benzaldoxime vs. Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of benzaldoximes and acetophenone oximes, focusing on key transformations such as the Beckmann rearrangement, reduction, and hydrolysis. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting appropriate substrates and reaction conditions for their synthetic needs.
Executive Summary
Benzaldoximes and acetophenone oximes, while structurally similar, exhibit notable differences in reactivity primarily due to the nature of the substituents on the oxime carbon. Benzaldoxime, an aldoxime, possesses a hydrogen and a phenyl group, whereas acetophenone oxime, a ketoxime, has a methyl and a phenyl group. These differences influence migratory aptitudes in rearrangements, susceptibility to hydrolysis, and the outcomes of reduction reactions. In general, the phenyl group's ability to stabilize charge and the relative steric bulk of the substituents play crucial roles in determining reaction pathways and rates.
Reactivity Comparison at a Glance
| Reaction Type | Benzaldoxime | Acetophenone Oxime | Key Differentiating Factors |
| Beckmann Rearrangement | Rearranges to benzamide (via phenyl migration) or dehydrates to benzonitrile. | Rearranges to N-phenylacetamide (acetanilide) via preferential phenyl migration. | Migratory aptitude (Phenyl > Methyl). Benzaldoxime can also undergo dehydration. |
| Reduction | Can be reduced to the corresponding primary amine (benzylamine) or hydroxylamine. | Can be reduced to the corresponding primary amine (1-phenylethanamine) or hydroxylamine. | Ketoximes can sometimes be more resistant to reduction than aldoximes under certain conditions. |
| Hydrolysis | Hydrolyzes to benzaldehyde and hydroxylamine, typically under acidic conditions. | Hydrolyzes to acetophenone and hydroxylamine, generally requiring acidic conditions. | Ketoximes are generally more stable to hydrolysis than aldoximes.[1] |
The Beckmann Rearrangement: A Tale of Migratory Aptitude
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to form amides or nitriles.[2] The outcome of this reaction for unsymmetrical ketoximes and aldoximes is dictated by the migratory aptitude of the substituents attached to the oxime carbon. The group anti-periplanar to the hydroxyl group is the one that migrates.[3]
For acetophenone oxime , there are two potential migrating groups: a phenyl group and a methyl group. The established order of migratory aptitude in cationic rearrangements generally follows the order: Phenyl > Tertiary Alkyl > Secondary Alkyl > Primary Alkyl > Methyl.[3] Consequently, the phenyl group preferentially migrates, leading to the formation of N-phenylacetamide (acetanilide).
In the case of benzaldoxime , the substituents are a phenyl group and a hydrogen atom. While the phenyl group has a high migratory aptitude, aldoximes can also undergo a competing reaction under acidic conditions: dehydration to form a nitrile.[2] Therefore, the Beckmann rearrangement of benzaldoxime can yield benzamide (from phenyl migration) or benzonitrile.[4][5]
Kinetic studies on the Beckmann rearrangement of substituted benzaldoximes and acetophenone oximes in acidic media have been conducted, though direct comparative rate data under identical conditions is scarce.[6][7] However, the inherent electronic properties suggest that the transition state leading to phenyl migration in acetophenone oxime is highly favored.
Reduction of Oximes: Formation of Amines and Hydroxylamines
The reduction of oximes is a valuable method for the synthesis of primary amines and hydroxylamines. Various reducing agents can be employed, with the product depending on the reaction conditions.
Both benzaldoxime and acetophenone oxime can be reduced to their corresponding primary amines, benzylamine and 1-phenylethanamine, respectively. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, and catalytic hydrogenation.
Enzymatic reductions have also been explored. In one study, the reduction of benzaldoxime and 2,4,6-trimethylacetophenone oxime was investigated using liver microsomes. The results indicated that the metabolism of aldoximes likely proceeds through enzymatic reduction to an intermediate imine, which is then hydrolyzed to the aldehyde.
Hydrolysis: Reverting to the Carbonyl
Experimental Protocols
Synthesis of Acetophenone Oxime
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in water, and add a solution of potassium hydroxide in ethanol.
-
Cool the mixture in an ice bath and add acetophenone dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for the specified time (e.g., 1-2 hours).
-
Pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Beckmann Rearrangement of Acetophenone Oxime to Acetanilide
Materials:
-
Acetophenone oxime
-
Concentrated sulfuric acid (or other acidic catalyst like trifluoroacetic acid)[3][11]
-
Ice
-
Water
Procedure:
-
In a flask, carefully add acetophenone oxime to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Once the oxime has dissolved, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) for a short period (e.g., 15-30 minutes).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated acetanilide by filtration, wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Reduction of an Oxime to a Primary Amine
Materials:
-
Oxime (benzaldoxime or acetophenone oxime)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide solution
Procedure (use caution, LiAlH₄ is highly reactive):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Dissolve the oxime in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Dry the combined ether filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
The amine can be further purified by distillation or chromatography.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction pathway and a general experimental workflow.
Caption: Beckmann rearrangement pathways for acetophenone oxime and benzaldoxime.
Caption: General experimental workflow for oxime reactions.
References
- 1. Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Efficacy of 2-Bromobenzaldoxime as an Intermediate: A Comparative Guide
In the landscape of synthetic chemistry, the choice of an intermediate is pivotal to the success of a reaction, influencing yield, purity, and overall efficiency. This guide provides a comprehensive comparison of 2-Bromobenzaldoxime and other benzaldoxime derivatives as intermediates, with a focus on their application in the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Comparative Efficacy in Isoxazoline Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles. In this context, benzaldoximes serve as precursors to nitrile oxides, the key 1,3-dipole. The nature of the substituent on the phenyl ring of the benzaldoxime can significantly impact the efficiency of this transformation.
| Intermediate | Dipolarophile | Oxidant/Method | Yield (%) | Reference |
| This compound (intramolecular) | Alkene tether | Yamaguchi reagent/DBU | Excellent | [1] |
| 2-Chlorobenzaldoxime (intramolecular) | Alkene tether | Hypervalent Iodine | 83-86% | |
| 2-Nitrobenzaldoxime | Not specified | Not specified | - | |
| 2-Methylbenzaldoxime (intramolecular) | Alkene tether | Yamaguchi reagent/DBU | Excellent | [1] |
| Benzaldehyde Oxime | Styrene | Sodium Hypochlorite/TEA | Not specified | [2] |
| 4-Bromobenzaldehyde Oxime | Various Alkenes | Chloramine-T | 70-75% (overall) | [3] |
Analysis of Substituent Effects:
The available data suggests that electron-withdrawing groups, such as the bromo and chloro substituents at the ortho position, are well-tolerated in the 1,3-dipolar cycloaddition reaction, leading to excellent yields in intramolecular variants.[1] This is consistent with the general understanding that electron-withdrawing groups can stabilize the nitrile oxide intermediate. For instance, in the synthesis of bicyclic isoxazole derivatives, both ortho-bromo and ortho-methyl substituted substrates reacted smoothly to give excellent yields.[1]
While a direct yield for an intermolecular reaction of this compound with a simple alkene like styrene was not found, the high efficiency in intramolecular reactions suggests it is a highly effective intermediate. The use of Chloramine-T as a mild oxidant for the in-situ generation of nitrile oxides from various substituted aromatic aldoximes has been shown to produce isoxazolines in good to excellent yields (70-75% overall).[3]
Experimental Protocols
General Experimental Protocol for the Synthesis of 3,5-Disubstituted Isoxazolines
This protocol is a representative procedure for the 1,3-dipolar cycloaddition of a benzaldoxime with an alkene, involving the in-situ generation of the nitrile oxide.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium hypochlorite solution (commercial bleach, 1.2 eq)
-
Styrene (or other alkene) (1.1 eq)
-
Triethylamine (TEA) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Aldoxime: To a solution of the substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure and add water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude aldoxime, which can be used in the next step without further purification.
-
In-situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the substituted benzaldoxime (1.0 eq) and the alkene (e.g., styrene, 1.1 eq) in dichloromethane. Add triethylamine (0.1 eq) to the mixture. Cool the solution in an ice bath and add sodium hypochlorite solution (1.2 eq) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,5-disubstituted isoxazoline.
Visualizing the Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for isoxazoline synthesis.
Caption: Experimental workflow for isoxazoline synthesis.
Conclusion
This compound proves to be a highly effective intermediate in the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions. The presence of the electron-withdrawing bromine atom appears to facilitate the reaction, leading to high yields, particularly in intramolecular cyclizations. While direct comparative data for intermolecular reactions is sparse, the available evidence suggests that this compound performs comparably to, if not better than, other halogenated and alkyl-substituted benzaldoximes. For researchers and drug development professionals, this compound represents a reliable and efficient choice for the construction of isoxazoline-containing scaffolds.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromobenzaldoxime: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-Bromobenzaldoxime, a key compound in various synthetic pathways, requires careful handling due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and fostering a secure research environment.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its residues be released into the sewer system or mixed with general laboratory or municipal waste.[1] As a brominated organic compound, it falls under the category of halogenated organic waste, which necessitates specific disposal protocols.[2][3]
Segregation and Collection: The First Step to Safety
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. All waste containing this compound must be collected in dedicated, clearly labeled containers.
-
Halogenated Organic Waste: All waste streams containing this compound, including reaction residues and used solvents, must be collected in a container specifically designated for halogenated organic waste.[2][3] These containers should be clearly labeled "Hazardous Waste" and "Halogenated Organic Waste".[2] Mixing with non-halogenated organic waste is strictly prohibited as it can lead to the formation of toxic byproducts during disposal.[2]
-
Aqueous Waste: Any aqueous solutions containing this compound should also be treated as hazardous and collected separately.[2]
-
Solid Waste: Contaminated laboratory supplies, such as gloves, filter paper, and silica gel, must be collected in a designated container for solid hazardous waste.[2]
-
Contaminated Packaging: Original containers of this compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The rinsed container can then be offered for recycling or reconditioning, or it should be punctured to prevent reuse.[1]
Storage of Chemical Waste
Proper storage of this compound waste is crucial to maintain a safe laboratory environment pending disposal.
| Storage Parameter | Guideline | Rationale |
| Location | Cool, dry, well-ventilated area.[2] | Prevents degradation and accumulation of potentially hazardous vapors. |
| Container | Tightly sealed, chemically resistant, and properly labeled.[2][4] | Avoids leakage and release of fumes. |
| Containment | Store waste containers in a secondary containment tray.[2] | Mitigates the impact of potential spills. |
| Incompatibilities | Segregate from incompatible materials such as strong oxidizing agents, bases, and certain metals like aluminum.[5] | Prevents dangerous chemical reactions. |
Disposal Procedure: Professional Handling Required
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[6] The recommended methods for destruction are:
-
Controlled Incineration: This process should be carried out in a licensed chemical destruction plant equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Licensed Chemical Destruction Plant: Professional services have the expertise and equipment to handle and dispose of such chemicals in an environmentally sound manner.[1]
It is imperative to follow all institutional, local, state, and federal regulations regarding hazardous waste disposal.[4]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Contain the spill using an inert absorbent material like sand or vermiculite.
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling 2-Bromobenzaldoxime
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Bromobenzaldoxime. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment. Adherence to these guidelines is critical for personal safety and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a clear reference for its physical and chemical characteristics.
| Property | Value | References |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.04 g/mol | |
| Appearance | White to yellow solid | [1] |
| Melting Point | 55-58 °C (131-136.4 °F) | [1][2] |
| Boiling Point | Not available | [1] |
| Flash Point | 108 °C (226.4 °F) | [1] |
| Solubility | Low water solubility | [3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate stringent safety measures. The primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles.[5][6] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. Fire/flame-resistant and impervious clothing or lab coat. | Prevents skin contact and absorption.[5][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts is required.[2] | Minimizes inhalation of dust or vapors.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental success. The following protocol outlines the procedural steps for its use, from preparation to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and operational.[3]
-
Ventilation: Work in a well-ventilated area, with a certified chemical fume hood being the preferred workspace.
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
2. Handling the Compound:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
-
Minimize Dust: Avoid the formation of dust and aerosols during handling.[5]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[2][6] Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The compound is also noted to be sensitive to light, moisture, and air.[3][4]
3. Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
4. Disposal Plan:
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[3] The container must be kept closed and stored in a secure, well-ventilated area.
-
Contaminated PPE: Disposable PPE, such as gloves and lab coats, that has been contaminated should be placed in a sealed bag and disposed of as hazardous waste.[6]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not empty into drains.[3]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
